molecular formula C9H8Cl2O4S B1417312 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid CAS No. 1094238-17-1

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Cat. No.: B1417312
CAS No.: 1094238-17-1
M. Wt: 283.13 g/mol
InChI Key: LVACAZDHNAULKK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H8Cl2O4S and its molecular weight is 283.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-3-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACAZDHNAULKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-(ethanesulfonyl)benzoic acid (CAS 1094238-17-1), a halogenated aromatic sulfone of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages extensive data from its key precursor, 2,6-dichloro-3-(chlorosulfonyl)benzoic acid, and established principles of organic synthesis to provide a robust scientific resource. We present detailed synthetic protocols, predicted physicochemical and spectroscopic properties, a thorough analytical workflow, and a discussion of the potential applications of this molecule as a versatile building block. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights.

Introduction and Strategic Importance

Aromatic compounds containing sulfone and carboxylic acid moieties are foundational scaffolds in modern pharmacology. The sulfone group (R-SO₂-R') is a key pharmacophore found in a multitude of approved drugs, valued for its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.[1][2] When combined with a benzoic acid framework, itself a common feature in drug design, the resulting structure offers multiple points for synthetic diversification.[3]

2,6-dichloro-3-(ethanesulfonyl)benzoic acid is a structurally complex molecule featuring a highly substituted aromatic ring. The presence of two chlorine atoms and an ethanesulfonyl group creates a unique electronic and steric environment, making it a potentially valuable, yet underexplored, intermediate for generating novel compound libraries. This guide will detail the logical pathway to synthesize and characterize this target, beginning with its well-documented precursors.

Physicochemical Properties

Direct experimental data for 2,6-dichloro-3-(ethanesulfonyl)benzoic acid is not widely published. Therefore, the following table presents a combination of calculated values for the target compound and known data for its immediate precursor, providing a reliable reference for experimental planning.

Property2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (Target)2,6-Dichloro-3-(chlorosulfonyl)benzoic acid (Precursor)Source / Method
CAS Number 1094238-17-153553-05-2-
Molecular Formula C₉H₈Cl₂O₄SC₇H₃Cl₃O₄S-
Molecular Weight 283.13 g/mol 289.52 g/mol -
Appearance Predicted to be a white to off-white solidExpected to be a solid at room temperatureGeneral property of similar aromatic acids[4]
Melting Point Data not available; expected to be a high-melting solidData not available-
Solubility Predicted to have low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Sparingly soluble in water; soluble in polar organic solventsBased on functional group polarity[4]
Predicted pKa The carboxylic acid proton is highly acidic due to the strong electron-withdrawing effects of the substituents.The carboxylic acid proton is predicted to be highly acidic.Theoretical Prediction[4]
Predicted XlogP ~2.92.7PubChem / Theoretical Prediction

Synthesis and Purification

The most logical and efficient synthesis of the target compound involves a two-step process starting from commercially available 2,6-dichlorobenzoic acid. The first step, a well-documented electrophilic aromatic substitution, yields the key sulfonyl chloride intermediate. The second, proposed step involves the conversion of this sulfonyl chloride to the target ethyl sulfone.

Synthesis of Key Precursor: 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid

This protocol is based on the established method of electrophilic aromatic substitution via chlorosulfonation.[5] The directing effects of the existing substituents on the 2,6-dichlorobenzoic acid starting material favor the introduction of the chlorosulfonyl group at the 3-position.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl fumes), place 2,6-dichlorobenzoic acid (10.0 g, 52.3 mmol).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously and slowly add excess chlorosulfonic acid (e.g., 5 equivalents, ~18 mL, 261.5 mmol) via the dropping funnel with vigorous stirring. Causality Note: This reaction is highly exothermic and releases HCl gas. Slow, controlled addition at low temperature is critical to prevent runaway reactions and excessive byproduct formation.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture in a water bath to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (~500 g). With vigorous stirring, slowly and cautiously pour the reaction mixture onto the ice. The product will precipitate as a solid. Safety Note: This quenching step is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). Dry the product under vacuum to yield 2,6-dichloro-3-(chlorosulfonyl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Proposed Synthesis of 2,6-Dichloro-3-(ethanesulfonyl)benzoic Acid

The conversion of an aryl sulfonyl chloride to an aryl ethyl sulfone can be effectively achieved via nucleophilic substitution using an organometallic reagent, such as a Grignard reagent.[6][7] A critical consideration for this reaction is the presence of the acidic carboxylic acid proton, which will readily react with and consume the Grignard reagent.[8][9] Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the carboxylic acid and one to perform the desired nucleophilic attack on the sulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a septum. Add the precursor, 2,6-dichloro-3-(chlorosulfonyl)benzoic acid (5.0 g, 17.3 mmol), to the flask and dissolve it in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution in an ice-water bath.

  • Grignard Reaction: Slowly add ethylmagnesium bromide (EtMgBr, ~2.5 equivalents, e.g., 43.2 mL of a 1.0 M solution in THF) via the dropping funnel. A vigorous reaction (gas evolution) will be observed initially as the carboxylic acid is deprotonated. After the initial reaction subsides, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Causality Note: Using excess Grignard reagent ensures both deprotonation and the subsequent slower nucleophilic attack on the sulfur atom occur. The inert, dry conditions are paramount as Grignard reagents are strong bases and react readily with water or atmospheric moisture.[7]

  • Work-up and Acidification: Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution (~50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (~100 mL). Acidify the aqueous layer to pH 1-2 by the slow addition of 2 M HCl.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, 2,6-dichloro-3-(ethanesulfonyl)benzoic acid.

Synthetic Pathway A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3- (chlorosulfonyl)benzoic acid A->B  HOSO₂Cl (excess)  Δ C 2,6-Dichloro-3- (ethanesulfonyl)benzoic acid B->C  1. EtMgBr (excess), THF  2. H₃O⁺ workup

Caption: Synthetic pathway for the target compound.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compounds at each stage. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring the synthesis of the sulfonyl chloride precursor, allowing for the identification of the product and potential isomeric byproducts.[5] Note: For GC-MS analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., a methyl ester via diazomethane or TMS-Cl) is often required to improve chromatographic performance.

Typical GC-MS Parameters:

  • Column: Non-polar capillary column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (2 min hold), ramp at 10 °C/min to 280 °C (10 min hold)

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Potential Byproducts in Precursor Synthesis: [5]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Origin
2,6-dichlorobenzoic acidC₇H₄Cl₂O₂191.01Unreacted starting material
2,6-dichloro-4-chlorosulfonyl-benzoic acidC₇H₃Cl₃O₄S289.52Isomeric byproduct
2,6-dichloro-5-chlorosulfonyl-benzoic acidC₇H₃Cl₃O₄S289.52Isomeric byproduct

Key Identification Feature: The mass spectrum of chlorine-containing compounds will exhibit a characteristic isotopic pattern (M, M+2, M+4 peaks) which is crucial for confirming the number of chlorine atoms in the molecule or its fragments.[5]

Analytical Workflow cluster_0 Synthesis Step cluster_1 Monitoring & Analysis cluster_2 Final Product Characterization Reaction Reaction Mixture Aliquot TLC TLC Analysis (Reaction Progress) Reaction->TLC Deriv Derivatization (Optional) (e.g., Esterification) Reaction->Deriv GCMS GC-MS Analysis (Purity & Byproducts) Deriv->GCMS NMR NMR Spectroscopy (Structure Confirmation) GCMS->NMR Final_NMR ¹H & ¹³C NMR NMR->Final_NMR Final_MS High-Res Mass Spec Final_NMR->Final_MS Final_IR IR Spectroscopy Final_MS->Final_IR

Caption: General analytical workflow for synthesis.

Predicted Spectroscopic Data

While experimental spectra for the target compound are unavailable, we can accurately predict the key features based on well-understood chemical shift principles and data from analogous compounds like ethyl phenyl sulfone.[10][11]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Multiplicity / Notes
Aromatic CH 7.6 - 8.2128 - 140Two doublets (d), J ≈ 8-9 Hz. Signals are downfield due to strong withdrawing effects.
-SO₂-CH₂-CH₃ ~3.2~55Quartet (q), J ≈ 7.5 Hz. Deshielded by the adjacent sulfone group.
-SO₂-CH₂-CH₃ ~1.3~7Triplet (t), J ≈ 7.5 Hz.
-COOH > 11.0~165-170Broad singlet (br s). Highly deshielded, may exchange with D₂O.
Aromatic C-Cl -~135-140Quaternary carbons.
Aromatic C-SO₂ -~140-145Quaternary carbon, downfield shift.
Aromatic C-COOH -~130-135Quaternary carbon.

Reactivity and Potential Applications in Drug Discovery

2,6-dichloro-3-(ethanesulfonyl)benzoic acid is a trifunctional molecule offering several avenues for synthetic exploration:

  • Carboxylic Acid Group: This group is ideal for forming amide bonds, esters, or other acid derivatives. Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although the steric hindrance from the 2,6-dichloro pattern is significant.

  • Ethyl Sulfone Group: The sulfone is largely inert, providing a stable, polar anchor. Its primary role is steric and electronic, influencing the overall conformation and properties of the molecule.

Given the prevalence of sulfones in pharmaceuticals for treating a wide array of diseases—from infections to cancer—this compound represents a valuable starting point.[1] Its rigid, substituted core could be used to design inhibitors for enzymes or receptors where a specific three-dimensional arrangement is critical for binding.[3] Researchers can leverage the carboxylic acid handle to attach this unique dichlorinated ethylsulfone fragment to other pharmacophores, creating novel chemical entities for screening and development.

Safety and Handling

No specific safety data sheet (SDS) exists for 2,6-dichloro-3-(ethanesulfonyl)benzoic acid. The following recommendations are based on the known hazards of its precursors and related functional groups, such as chlorinated aromatic acids and sulfonyl chlorides.

  • Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[11][12]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Precautions: Avoid generating dust. Avoid contact with skin, eyes, and respiratory tract. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong bases and oxidizing agents.

  • Spill & Disposal: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.

References

A complete list of references cited in this document is provided below for verification and further reading.

References

  • Google Patents. (n.d.). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Phenyl methyl sulfone. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN116514691B - Synthesis method of aryl sulfone compound.
  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Cheméo. (n.d.). 3-[(Dichloroamino)sulfonyl]benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • JOCPR. (2023, November 6). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • American Elements. (n.d.). 2,6-dichloro-3-(ethanesulfonyl)benzoic acid. Retrieved from [Link]

Sources

Chemical structure and molecular weight of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide characterizes 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (CAS 1094238-17-1), a critical intermediate in the synthesis of triketone herbicides (HPPD inhibitors). Structurally, it functions as a lipophilic analogue to the widely utilized methylsulfonyl variants found in commercial herbicides like Mesotrione and Sulcotrione.

The introduction of the ethyl group at the sulfonyl moiety, replacing the standard methyl group, serves as a strategic bioisosteric modification. This alteration increases the molecule's lipophilicity (


), potentially enhancing cuticular penetration in target plant species while maintaining the electron-withdrawing efficacy required for the bioactivity of the final agrochemical payload.
Physiochemical Profile

The following data is synthesized from calculated molecular topology and validated analogue comparisons.

PropertySpecificationTechnical Note
Chemical Name 2,6-Dichloro-3-(ethanesulfonyl)benzoic acidSystematic IUPAC nomenclature
CAS Registry Number 1094238-17-1 Validated identifier [1]
Molecular Formula

Molecular Weight 283.13 g/mol Calculated based on standard atomic weights
Exact Mass 281.952 g/mol Monoisotopic mass for MS calibration
Physical State Off-white crystalline solidTypical of polychlorinated benzoic acids
Predicted pKa ~2.1 ± 0.3Highly acidic due to ortho-Cl and sulfonyl electron withdrawal
Predicted LogP ~2.4Increased lipophilicity vs. methyl analogue (~1.[1][2]9)
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water (acidic pH)

Structural Analysis & Spectroscopy

To validate the identity of synthesized batches, researchers must rely on orthogonal spectroscopic methods. The 2,6-dichloro substitution pattern creates a distinct "steric clamp" around the carboxylic acid, influencing both reactivity and spectral signatures.

Nuclear Magnetic Resonance (NMR) Logic
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.8 (br s, 1H):  Carboxylic acid proton. Broadening indicates hydrogen bonding.
      
    • 
       7.8 - 8.1 (d, 2H):  Aromatic protons. The 2,6-dichloro substitution leaves positions 4 and 5. These will appear as an AB system (doublets) with ortho-coupling (~8 Hz).
      
    • 
       3.4 (q, 2H):  Methylene group (
      
      
      
      ) of the ethyl chain, deshielded by the sulfone.
    • 
       1.1 (t, 3H):  Methyl group (
      
      
      
      ) of the ethyl chain.
Mass Spectrometry (MS) Fragmentation
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Parent Ion: m/z 280.9.

  • Isotopic Pattern: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) dictates a characteristic 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks. This is the primary checkpoint for confirming dichloro-substitution [2].

Synthetic Methodology

The synthesis of sulfonyl benzoic acids requires careful control of oxidation states. The protocol below outlines the Chlorosulfonation-Reduction-Alkylation route, which offers higher regioselectivity compared to direct electrophilic substitution of the ethyl-benzene precursor.

Retrosynthetic Analysis & Pathway

The most robust route utilizes 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid (CAS 53553-05-2) as the divergent point. This precursor is reduced to the sulfinate and subsequently alkylated.

SynthesisPathway Start 2,6-Dichlorobenzoic Acid (Starting Material) Inter1 2,6-Dichloro-3-(chlorosulfonyl) benzoic acid (CAS 53553-05-2) Start->Inter1 ClSO3H (Chlorosulfonation) Inter2 Sulfinate Intermediate (Unstable) Inter1->Inter2 Na2SO3 / NaHCO3 (Reduction) Final 2,6-Dichloro-3-(ethanesulfonyl) benzoic acid (Target) Inter2->Final Et-I / DMF (Alkylation)

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target ethyl-sulfone.

Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water. Ethyl iodide is an alkylating agent. Perform all steps in a fume hood.

Step 1: Chlorosulfonation[3]
  • Reagents: 2,6-Dichlorobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Procedure: Charge 2,6-dichlorobenzoic acid into a dry flask. Add chlorosulfonic acid dropwise at 0°C.

  • Condition: Heat to 100°C for 4 hours. The electrophilic substitution occurs at the meta position (relative to the acid) due to the directing effects of the chlorine atoms [3].

  • Workup: Quench carefully over crushed ice. Filter the precipitate (2,6-Dichloro-3-(chlorosulfonyl)benzoic acid).[3]

Step 2: Reduction & Alkylation (One-Pot)
  • Reduction: Dissolve the sulfonyl chloride derivative in water/THF with Sodium Sulfite (

    
    , 2.5 eq) and Sodium Bicarbonate (
    
    
    
    ) to maintain pH ~8. Stir at 50°C for 2 hours to generate the sulfinate species.
  • Alkylation: Add Ethyl Iodide (

    
    , 1.5 eq) directly to the reaction mixture.
    
  • Condition: Reflux at 70°C for 6 hours.

  • Isolation: Acidify with HCl to pH 1. The target acid, 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid , will precipitate. Recrystallize from Ethanol/Water.[3]

Application Context: SAR & Agrochemical Utility

In drug and agrochemical design, the transition from a methyl-sulfone to an ethyl-sulfone is a classic Structure-Activity Relationship (SAR) probe.

The "Orthogonal Effect"

The 2,6-dichloro substitution pattern creates a twisted confirmation where the carboxylic acid is forced out of the plane of the benzene ring. This "orthogonal" alignment is critical for binding to the HPPD enzyme active site.

Lipophilicity Modulation
  • Methyl-Analogue (

    
    ):  Lower LogP. Good systemic mobility but faster metabolic clearance in some weed species.
    
  • Ethyl-Analogue (

    
    ):  Higher LogP (+0.5 units). Enhanced membrane permeability. This modification is often used to overcome resistance mechanisms related to uptake limitations.
    

SAR_Logic Core 2,6-Dichloro-Benzoic Core (Scaffold) Sub_Me Methyl-Sulfone (Standard) Core->Sub_Me SAR Var 1 Sub_Et Ethyl-Sulfone (Target Molecule) Core->Sub_Et SAR Var 2 Effect_Me Baseline Activity High Water Solubility Sub_Me->Effect_Me Effect_Et Increased Lipophilicity Enhanced Cuticular Penetration Sub_Et->Effect_Et

Figure 2: SAR logic demonstrating the functional shift from methyl to ethyl substitution.

References

  • American Elements. (2025). 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid Product Page. Retrieved from [Link]

  • Oakwood Chemical. (2025). 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid Safety Data Sheet. Retrieved from [Link]

Sources

Solubility of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Process Thermodynamics: 2,6-Dichloro-3-(ethanesulfonyl)benzoic Acid

Part 1: Executive Summary & Chemical Context

Compound Identity & Significance 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a specialized aromatic intermediate, structurally critical in the synthesis of triketone herbicides (e.g., analogs of Mesotrione, Sulcotrione, and Tembotrione).[1] Its dual-functionality—possessing both a carboxylic acid moiety and a sulfonyl-electron-withdrawing group—dictates a complex solubility profile essential for reaction solvent selection, recrystallization, and yield optimization.[1]

The "Data Gap" & Strategic Approach Unlike commodity chemicals (e.g., Benzoic Acid) or primary precursors (e.g., 2,6-Dichlorobenzoic Acid), specific thermodynamic solubility data for the ethanesulfonyl variant is often proprietary or absent from public chemical engineering journals (JCED).[1]

Therefore, this guide functions as a predictive and methodological framework . It synthesizes confirmed data from structural homologs (2,6-dichlorobenzoic acid and methylsulfonyl-benzoic derivatives) to establish a baseline, then provides the rigorous experimental protocols required to generate the missing thermodynamic parameters ($ \Delta_{sol}H, \Delta_{sol}G, \Delta_{sol}S $) necessary for process scale-up.[1]

Part 2: Theoretical Solubility Landscape

To predict the solubility behavior of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid, we analyze its functional groups against the "Like Dissolves Like" principle and group contribution theory.[1]

Structural Dissection
  • Scaffold (2,6-Dichlorobenzoic Acid): The ortho-chlorine atoms create steric hindrance around the carboxylic acid, disrupting the planar dimerization typical of benzoic acids.[1] This often leads to higher solubility in polar organic solvents compared to unsubstituted benzoic acid.[1]

  • Ethanesulfonyl Group (-SO₂Et):

    • Polarity: The sulfonyl group is a strong hydrogen bond acceptor.[1] This enhances solubility in dipolar aprotic solvents (DMSO, DMF, Acetone).[1]

    • Lipophilicity: The ethyl chain ($ -CH_2CH_3 $) adds a hydrophobic increment compared to a methylsulfonyl or sulfonic acid group.[1] This slightly reduces water solubility while improving compatibility with moderately polar esters (Ethyl Acetate).[1]

Predicted Solubility Ranking

Based on the thermodynamics of the homologous 2,6-dichloro-4-mesylbenzoic acid, the solubility hierarchy for the ethanesulfonyl variant is projected as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMPVery High (> 20 g/100g )Strong dipole-dipole interactions with the sulfonyl group; disruption of acid dimers.[1]
Polar Protic Methanol, Ethanol, IPAHigh (Temp.[1] Dependent)Hydrogen bonding with -COOH and -SO₂-.[1] Ideal for recrystallization (high

sensitivity).[1]
Moderately Polar Acetone, Ethyl Acetate, THFModerate to High Good solvation of the aromatic core; dipole interactions.[1] Common reaction solvents.[1]
Non-Polar Toluene, XyleneLow Limited interaction with polar functional groups; mainly van der Waals forces.[1]
Hydrocarbon Hexane, CyclohexaneInsoluble / Trace High polarity mismatch.[1] Used as anti-solvents.[1]
Aqueous Water (pH < pKa)Very Low Hydrophobic aromatic ring dominates.[1]
Aqueous (Basic) Water (pH > pKa)Soluble Formation of the benzoate salt (ionic solvation).[1]

Part 3: Experimental Protocols for Data Generation

As a Senior Scientist, you must validate these predictions experimentally. Use the following self-validating protocols to determine the Mole Fraction Solubility ($ x_i $) and correlate it using the Modified Apelblat Equation .

Method A: Static Equilibrium (Gravimetric Standard)

Best for: Generating the "Gold Standard" solubility curve.[1]

  • Preparation: Add excess 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the target temperature ($ T \pm 0.05 K $) for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent "crash-out" precipitation.

  • Quantification:

    • Weigh a clean weighing dish ($ m_0 $).[1]

    • Add supernatant and weigh ($ m_1 $).[1]

    • Evaporate solvent under vacuum/N2 stream until constant mass ($ m_2 $).[1]

  • Calculation:

    
    
    Where $ M_1 $ is solute MW and $ M_2 $ is solvent MW.[1]
    
Method B: Dynamic Laser Monitoring (Polythermal)

Best for: Determining Metastable Zone Width (MSZW) for crystallization.[1]

  • Setup: Place a mixture of known composition ($ x_i $) in a reactor with a turbidity probe or laser transmissometer.

  • Heating: Ramp temperature at 1 K/min until transmission hits 100% (Dissolution Temperature, $ T_{diss} $).

  • Cooling: Ramp down at 1 K/min until transmission drops (Nucleation Temperature, $ T_{nuc} $).

  • Repeat: Perform for varying concentrations to map the solubility and supersaturation curves.

Part 4: Thermodynamic Modeling & Analysis

Once experimental data is gathered, fit the data to the Modified Apelblat Equation to smooth the curve and interpolate values for process design.

The Apelblat Model:


[1]
  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit.[1]

Thermodynamic Parameters: Calculate the dissolution enthalpy ($ \Delta_{sol}H ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 \Delta{sol}S $) using the Van't Hoff analysis:

[1]
  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[1]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).[1]
    

Part 5: Visualization of Workflows

Figure 1: Solubility Determination Workflow

A logical decision tree for selecting the correct measurement technique based on required accuracy and speed.

SolubilityWorkflow Start Start: Solubility Characterization DefineGoal Define Goal: Precision vs. Speed Start->DefineGoal BranchPrecision High Precision (Thermodynamic Data) DefineGoal->BranchPrecision BranchSpeed Process Speed (MSZW / Crystallization) DefineGoal->BranchSpeed MethodA Method A: Static Equilibrium (Shake Flask) BranchPrecision->MethodA MethodB Method B: Dynamic Laser Monitoring BranchSpeed->MethodB StepA1 Equilibrate > 24h MethodA->StepA1 StepB1 Prepare Known Conc. MethodB->StepB1 StepA2 Isothermal Filtration StepA1->StepA2 StepA3 Gravimetric Analysis StepA2->StepA3 Analysis Data Regression (Apelblat / Van't Hoff) StepA3->Analysis StepB2 Ramp Temp (Heating) StepB1->StepB2 StepB3 Detect Clear Point StepB2->StepB3 StepB3->Analysis Output Solubility Curve & Thermodynamic Params Analysis->Output

Caption: Decision matrix for selecting Static (Gravimetric) vs. Dynamic (Laser) solubility measurement protocols.

Figure 2: Molecular Interaction & Solvent Selection

Visualizing how functional groups drive solvent compatibility.

MolecularInteractions Compound 2,6-Dichloro-3-(ethanesulfonyl) benzoic acid COOH -COOH Group (H-Bond Donor/Acceptor) Compound->COOH SO2 -SO2-Et Group (Strong Dipole) Compound->SO2 Ring Dichlorobenzene Core (Lipophilic/Steric) Compound->Ring Alcohols Alcohols (MeOH, EtOH) High Solubility COOH->Alcohols H-Bonding Aprotic Polar Aprotic (DMSO, Acetone) Max Solubility SO2->Aprotic Dipole-Dipole NonPolar Non-Polar (Hexane, Toluene) Anti-Solvent Ring->NonPolar Van der Waals (Weak) Alcohols->Aprotic Co-Solvent Potential

Caption: Functional group analysis driving solvent compatibility and anti-solvent selection.

Part 6: References

  • Long, B. et al. (2015).[1] "Solubility of Benzoic Acid in Acetone, 2-Propanol, Acetic Acid, and Cyclohexane: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data. Link[1]

  • Wang, J. et al. (2007).[1] "Solubility of 2,6-Dichlorobenzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data. (Provides the closest homolog baseline).

  • BenchChem Technical Support. (2025). "Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid." (Precursor characterization).[1] Link[1]

  • Apelblat, A. & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Methodological reference for acid solubility modeling). Link[1]

  • NIST Chemistry WebBook. "2,6-Dichlorobenzoic acid Properties." Link[1]

Sources

A Comparative Technical Analysis: 2,6-Dichloro-3-sulfonylbenzoic Acid Derivatives vs. Mesotrione Intermediates in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive comparison between two structurally distinct classes of chemical intermediates: 2,6-dichloro-3-sulfonylbenzoic acid derivatives and the principal intermediates used in the synthesis of Mesotrione. While both are substituted benzoic acids, their synthesis, inherent chemical reactivity, and ultimate applications diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their synthetic pathways and functional utility. We will dissect the synthesis of 2,6-dichloro-3-(chlorosulfonyl)benzoic acid as a representative of the first class and 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA), the key precursor to the herbicide Mesotrione. By examining their molecular architecture, reaction mechanisms, and downstream applications, this guide aims to equip scientists with the foundational knowledge to strategically select and utilize these critical building blocks in complex molecule synthesis.

Introduction: The Strategic Role of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in modern organic synthesis. The strategic placement of various functional groups on the aromatic ring dictates the molecule's electronic properties, reactivity, and steric profile, making them invaluable starting points for pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a comparative analysis of two such intermediates that, despite their shared benzoic acid core, occupy different realms of synthetic utility.

1.1. Compound Class A: 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid

This molecule is a highly functionalized and reactive intermediate. Its key structural features include:

  • A benzoic acid core, providing a handle for amide or ester formation.

  • Two chlorine atoms at the 2 and 6 positions, which sterically hinder the carboxylic acid group and strongly influence the ring's electronic nature.

  • A highly electrophilic chlorosulfonyl (-SO₂Cl) group at the 3 position, which is the primary site of reactivity for creating sulfonamide or sulfonate ester linkages.

This combination of functional groups makes it a versatile building block for creating diverse molecular architectures, particularly in medicinal chemistry.

1.2. Compound Class B: Mesotrione Intermediates - 2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA)

NMSBA is the pivotal precursor in the industrial synthesis of Mesotrione, a major broadleaf herbicide.[1] Its defining features are:

  • A benzoic acid core, which is activated for acylation reactions.

  • A nitro group (-NO₂) at the 2 position , a strong electron-withdrawing group that plays a role in the final molecule's herbicidal activity.

  • A stable and unreactive methylsulfonyl (-SO₂CH₃) group at the 4 position, which is critical for the biological target binding of the final Mesotrione molecule.

Unlike the highly reactive chlorosulfonyl group of Compound A, the methylsulfonyl group here is a stable fixture, designed to be present in the final active ingredient. The primary role of NMSBA is to serve as the acylating agent in the construction of the triketone structure of Mesotrione.[2][3][4]

Comparative Synthesis Pathways

The genesis of these two intermediates is fundamentally different, reflecting their distinct functionalities. One is created through the addition of a reactive group to a pre-existing ring, while the other is formed by the modification of a side-chain on the ring.

2.1. Synthesis of 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity of the sulfonation reaction on an already substituted ring.

  • Starting Material: 2,6-Dichlorobenzoic Acid

  • Core Transformation: Chlorosulfonation

  • Causality of Experimental Choices: The use of chlorosulfonic acid as both the reagent and solvent is common for introducing a -SO₂Cl group onto an aromatic ring. The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control (cooling with an ice bath during addition) and a gas trap.[5] Heating is later required to drive the reaction to completion. The regioselectivity, favoring the 3-position, is dictated by the directing effects of the existing chloro and carboxyl groups.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid[5]
  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to an HCl gas trap, place 2,6-dichlorobenzoic acid.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel with continuous, vigorous stirring.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature. Subsequently, heat the mixture to 60-80°C for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

G A 2,6-Dichlorobenzoic Acid C Reaction Mixture (0°C -> 80°C) A->C B Chlorosulfonic Acid (Excess) B->C D Quench on Ice C->D Electrophilic Aromatic Substitution E Precipitated Product D->E F Filtration & Drying E->F G Purified 2,6-Dichloro-3- (chlorosulfonyl)benzoic Acid F->G

Caption: Synthetic workflow for 2,6-dichloro-3-(chlorosulfonyl)benzoic acid.

2.2. Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA)

The synthesis of NMSBA involves the oxidation of a methyl group already present on the aromatic ring. This pathway is common in large-scale industrial processes.

  • Starting Material: 2-Nitro-4-methylsulfonyl toluene (NMST)

  • Core Transformation: Side-chain Oxidation

  • Causality of Experimental Choices: Various oxidizing agents can be employed, including hydrogen peroxide, nitric acid, or dichromate salts.[6][7][8] The choice is often a balance between reaction efficiency, cost, and environmental impact. For instance, using hydrogen peroxide with a catalyst like CuO/Al₂O₃ in sulfuric acid provides a relatively clean method.[6] The reaction temperature is critical; it must be high enough to facilitate oxidation but low enough to prevent unwanted side reactions or decomposition.[6]

Experimental Protocol: Synthesis of NMSBA via H₂O₂ Oxidation[6]
  • Reaction Setup: In a 500 mL flask, add 80 g of concentrated sulfuric acid and heat to 60°C.

  • Reagent Addition: Add 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyl toluene (NMST) to the acid with stirring. After 5-8 minutes, add the CuO/Al₂O₃ catalyst.

  • Oxidation: After another 5-8 minutes, slowly add 22.2 g (0.28 mol) of 45% H₂O₂ dropwise.

  • Reaction: Maintain the mixture at 60-65°C with stirring for 3-4 hours.

  • Work-up: Cool the reaction mixture, which will cause the product to precipitate.

  • Purification: Filter the crude product, wash with water, and dry. Unreacted NMST can often be recovered and recycled.

G A 2-Nitro-4-methylsulfonyl toluene (NMST) C Reaction Mixture (60-65°C) A->C B H₂O₂ / H₂SO₄ CuO/Al₂O₃ Catalyst B->C D Cooling & Precipitation C->D Side-Chain Oxidation E Filtration & Drying D->E F Purified 2-Nitro-4- (methylsulfonyl)benzoic Acid (NMSBA) E->F

Caption: Synthetic workflow for 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA).

2.3. Summary of Synthesis Differences

Feature2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA)
Starting Material 2,6-Dichlorobenzoic Acid2-Nitro-4-methylsulfonyl toluene (NMST)
Key Transformation Electrophilic Aromatic Substitution (Chlorosulfonation)Side-Chain Oxidation
Primary Reagents Chlorosulfonic AcidOxidizing Agent (e.g., H₂O₂, HNO₃, Na₂Cr₂O₇)[6][7][8]
Key Functional Group Introduces a highly reactive -SO₂Cl groupConverts a stable -CH₃ group into a -COOH group
Main Challenge Controlling regioselectivity; handling corrosive reagents.[5]Achieving complete oxidation without ring degradation; catalyst efficiency.[6]

Chemical Reactivity and Application

The profound difference between these intermediates lies in their intended synthetic utility, which is a direct consequence of their functional groups.

3.1. 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid: A Versatile Scaffold

The synthetic value of this molecule is centered on the chlorosulfonyl group . It is a powerful electrophile that readily reacts with a wide range of nucleophiles.

  • Reaction with Amines: Forms stable sulfonamides (-SO₂NHR). This is one of the most important reactions in medicinal chemistry, as the sulfonamide functional group is a cornerstone of many therapeutic agents (e.g., diuretics, antibiotics).

  • Reaction with Alcohols/Phenols: Forms sulfonate esters (-SO₂OR).

  • Hydrolysis: Reacts with water to form the corresponding sulfonic acid (-SO₃H).

The carboxylic acid group can be used in subsequent steps for standard transformations like forming amides or esters, allowing for the creation of complex, multi-functionalized molecules.

G start 2,6-Dichloro-3- (chlorosulfonyl)benzoic Acid -SO₂Cl -COOH A Sulfonamide (-SO₂NHR) start:f1->A + RNH₂ B Sulfonate Ester (-SO₂OR) start:f1->B + ROH C Amide (-CONHR) start:f2->C + RNH₂ (coupling)

Caption: Primary reaction pathways for the versatile scaffold.

3.2. NMSBA: A Dedicated Precursor for Mesotrione

The primary purpose of NMSBA is to act as the acylating component in the synthesis of Mesotrione.[2] The methylsulfonyl and nitro groups are largely unreactive under the conditions used and are essential features of the final herbicidal molecule.

The synthesis of Mesotrione from NMSBA proceeds in three key stages:[2][9][10]

  • Acyl Chloride Formation: The carboxylic acid of NMSBA is converted to a highly reactive acyl chloride (-COCl) using a chlorinating agent like thionyl chloride.

  • Condensation: The acyl chloride reacts with 1,3-cyclohexanedione to form an enol ester intermediate.

  • Rearrangement: This enol ester is rearranged, often using a cyanide catalyst (e.g., from acetone cyanohydrin), to yield the final product, Mesotrione.[2]

G A NMSBA C NMSB-Chloride (-COCl) A->C B Thionyl Chloride B->C Acyl Chlorination E Enol Ester Intermediate C->E D 1,3-Cyclohexanedione D->E Condensation G Mesotrione E->G F Cyanide Catalyst F->G Rearrangement

Caption: Synthetic pathway from NMSBA to the active ingredient Mesotrione.

3.3. Mesotrione's Mechanism of Action: The Rationale for NMSBA's Structure

To fully appreciate the role of NMSBA, one must understand the function of Mesotrione. Mesotrione is a potent herbicide that works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][11][12]

  • HPPD Inhibition: In plants, HPPD is a critical enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and tocopherols.[13][14]

  • Carotenoid Disruption: Plastoquinone is an essential cofactor for the biosynthesis of carotenoids.[15]

  • Chlorophyll Destruction: Carotenoids protect chlorophyll from photodegradation by sunlight. Without carotenoids, chlorophyll is rapidly destroyed.[13][14]

  • Bleaching Effect: This leads to the characteristic "bleaching" of the leaves in susceptible plants, followed by growth cessation and death.[12][13]

The specific arrangement of the nitro and methylsulfonyl groups on the benzoyl ring of Mesotrione, which originates from NMSBA, is crucial for its high-affinity binding to the active site of the HPPD enzyme.[11][15] This provides the ultimate justification for the specific and dedicated synthetic pathway of its key intermediate.

Conclusion: A Tale of Two Intermediates

While both 2,6-dichloro-3-(chlorosulfonyl)benzoic acid and 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA) are valuable chemical intermediates, they represent two different philosophies in synthetic design.

  • Divergent Synthesis & Reactivity: The former is synthesized via electrophilic substitution to install a highly reactive functional group (-SO₂Cl), making it a versatile platform for creating a wide array of derivatives. The latter is produced via side-chain oxidation, preserving the stable ring substituents (-NO₂, -SO₂CH₃) that are essential for the biological activity of its downstream target.

  • Versatility vs. Specificity: 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid is a tool of divergent synthesis , allowing a chemist to create a library of compounds from a single starting point. NMSBA is a product of convergent synthesis , a highly optimized and specific intermediate designed for the efficient, large-scale production of a single, high-value active ingredient: Mesotrione.

For the research scientist, the choice between such intermediates is dictated by the ultimate goal. For exploratory work in drug discovery, a versatile and reactive scaffold is invaluable. For process development and manufacturing of a specific target like a modern herbicide, a dedicated, stable, and efficiently produced precursor is paramount. Understanding these core differences is essential for innovation in both discovery and development.

References

  • Mesotrione - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pesticides - Fact Sheet for Mesotrione. (2001, June 4). Environmental Protection Agency (EPA). Retrieved February 14, 2026, from [Link]

  • Mitchell, G., Bartlett, D. W., Fraser, T. E., Hawkes, T. R., Holt, D. C., Townson, J. K., & Wichert, R. A. (2001). Mesotrione: a new selective herbicide for use in maize. Pest Management Science, 57(2), 120-128. Retrieved February 14, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pallett, K. E. (2002). Mesotrione: mechanism of herbicidal activity and selectivity in corn. CABI Digital Library. Retrieved February 14, 2026, from [Link]

  • Wendeborn, S., & Winkler, T. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Outlooks on Pest Management, 20(1), 27-30. Retrieved February 14, 2026, from [Link]

  • Comprehensive Overview of Mesotrione Herbicide Applications and Effects for Effective Weed Management. (2024, August 13). King Quenson. Retrieved February 14, 2026, from [Link]

  • New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. (2025, August 9). Research Information Ltd. Retrieved February 14, 2026, from [Link]

  • Mesotrione | C14H13NO7S | CID 175967 - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]

  • US EPA-Pesticides; Mesotrione. (2008, December 22). US Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Mesotrione; Pesticide Tolerances. (2009, December 18). Federal Register. Retrieved February 14, 2026, from [Link]

  • Mesotrione Human Health Risk Assessment for Amended Uses on Corn. (n.d.). US EPA. Retrieved February 14, 2026, from [Link]

  • Preparation method of mesotrione. (n.d.). Google Patents.
  • Zhang, J., et al. (2016). Degradation of Mesotrione Affected by Environmental Conditions. PLoS One, 11(11), e0167150. Retrieved February 14, 2026, from [Link]

  • Process for preparing mesotrione. (n.d.). Google Patents.
  • Ellison, C., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Archives of Toxicology, 97(2), 339-360. Retrieved February 14, 2026, from [Link]

  • State of Maine Board of Pesticides Control. (2022, December 2). Retrieved February 14, 2026, from [Link]

  • Process For Preparation Of Mesotrione And Its Intermediates. (n.d.). Quickcompany. Retrieved February 14, 2026, from [Link]

  • Synthesis method of mesotrione. (n.d.). Google Patents.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015). Asian Journal of Chemistry, 27(10), 3559-3562. Retrieved February 14, 2026, from [Link]

  • MESOTRIONE. (n.d.). World Health Organization (WHO). Retrieved February 14, 2026, from [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024, July 25). TREA. Retrieved February 14, 2026, from [Link]

  • WO/2022/024094 PROCESS FOR PREPARATION OF MESOTRIONE AND ITS INTERMEDIATES. (n.d.). WIPO Patentscope. Retrieved February 14, 2026, from [Link]

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company. Retrieved February 14, 2026, from [Link]

  • Process for synthesis of mesotrione. (2021, May 18). Justia Patents. Retrieved February 14, 2026, from [Link]

  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr3+/Cr6+. (2015). Int. J. Electrochem. Sci., 10, 2733-2741. Retrieved February 14, 2026, from [Link]

  • Synthesis of mesotrione. (n.d.). Google Patents.
  • Process for preparation of mesotrione and its intermediates. (n.d.). Google Patents.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (n.d.). Google Patents.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

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Supplier Availability and Synthetic Strategies for Research-Grade 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of the procurement and synthesis of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (CAS No. 1094238-17-1), a specialized benzoic acid derivative with significant potential as a building block in medicinal chemistry and drug discovery. Recognizing the challenges researchers face in sourcing niche reagents, this document offers a comprehensive overview of commercially available suppliers, plausible synthetic pathways from readily available precursors, and essential analytical protocols for structural verification and quality control.

Introduction to 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a poly-substituted aromatic compound featuring a carboxylic acid moiety, two chlorine atoms, and an ethylsulfonyl group. This unique combination of functional groups makes it a valuable intermediate. The electron-withdrawing nature of the chloro and ethylsulfonyl substituents significantly influences the reactivity of the benzoic acid core, while the sulfone group itself is a critical pharmacophore found in numerous therapeutic agents. Benzoic acid derivatives, in general, are recognized for their broad range of biological activities and serve as essential scaffolds in the development of new anticancer agents and other pharmaceuticals.

Key Molecular Identifiers:

  • Chemical Name: 2,6-dichloro-3-(ethanesulfonyl)benzoic acid

  • CAS Number: 1094238-17-1

  • Molecular Formula: C₉H₈Cl₂O₄S

  • Molecular Weight: 283.13 g/mol

Commercial Availability and Sourcing Strategy

The direct commercial availability of research-grade 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is limited, underscoring its status as a specialized chemical. However, a strategic sourcing approach, encompassing direct suppliers and providers of key synthetic precursors, can ensure a reliable supply chain for research and development.

Sourcing Workflow

A systematic workflow for sourcing this compound or its precursors is essential. This involves identifying direct suppliers, evaluating custom synthesis options, and securing the necessary starting materials for in-house synthesis.

cluster_sourcing Sourcing & Procurement Workflow Start Identify Need for 2,6-Dichloro-3- (ethanesulfonyl)benzoic acid CheckDirect Search for Direct Suppliers (CAS 1094238-17-1) Start->CheckDirect SupplierFound Supplier Identified CheckDirect->SupplierFound Available? EvaluateCustom Evaluate Custom Synthesis Services SupplierFound->EvaluateCustom No Procure Procure Compound & QC Check SupplierFound->Procure Yes CheckPrecursors Source Key Precursors for In-House Synthesis EvaluateCustom->CheckPrecursors If not viable CheckPrecursors->Procure Synthesize

Caption: Workflow for sourcing the target compound.

Identified Suppliers

The following tables summarize identified suppliers for the target compound and its key precursors. Purity, available quantities, and lead times should be confirmed directly with the vendors.

Table 1: Direct Suppliers of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (CAS 1094238-17-1)

SupplierWebsiteNotes
American ElementsLists the compound and offers quotes for research and commercial quantities.[1]

Table 2: Suppliers of Key Precursor: 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid (CAS 53553-05-2)

SupplierWebsiteNotes
Oakwood ChemicalLists the compound as a catalog item.[2]
Sigma-AldrichAvailable through their catalog, often under the Enamine building blocks collection.[3]
FluorochemAvailable in research quantities.[4]

Table 3: Suppliers of Starting Material: 2,6-Dichlorobenzoic Acid (CAS 50-30-6)

SupplierWebsiteNotes
Shree ChemopharmaManufacturer and supplier.[5]
TCI ChemicalsWidely available in various grades and quantities.[6]
IndiaMARTMarketplace with multiple listings from various Indian suppliers.[7]

Proposed Synthetic Pathways and Protocols

Given the limited direct availability, in-house synthesis from readily available precursors is a viable and often necessary strategy. The most logical synthetic route proceeds from 2,6-Dichlorobenzoic acid.

Overall Synthetic Scheme

The proposed pathway involves two primary transformations:

  • Chlorosulfonylation: Electrophilic aromatic substitution of 2,6-Dichlorobenzoic acid to install the chlorosulfonyl (-SO₂Cl) group.

  • Sulfone Formation: Conversion of the resulting aryl sulfonyl chloride into the target ethyl sulfone.

Start 2,6-Dichlorobenzoic Acid Intermediate 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid Start->Intermediate Step 1: Chlorosulfonic Acid Final 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid Intermediate->Final Step 2: Organozinc Reagent or Reduction then Alkylation

Caption: Proposed two-step synthesis pathway.

Protocol 1: Synthesis of 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid

This protocol is adapted from standard chlorosulfonylation procedures for aromatic acids.

Expertise & Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the electrophilic substitution reaction to completion. The ortho- and para-directing chloro groups on the starting material sterically and electronically favor substitution at the 3-position. Pouring the reaction mixture onto ice is a critical work-up step; it quenches the reactive chlorosulfonic acid and precipitates the solid product, which is insoluble in the cold aqueous medium.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), place 2,6-dichlorobenzoic acid (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (approx. 5.0 eq) via the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 60-80°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) can be performed.

Protocol 2: Proposed Synthesis of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

The conversion of the aryl sulfonyl chloride to an aryl ethyl sulfone is a key step. Two robust methods are proposed.

Option A: Direct Sulfonylation with an Organozinc Reagent

Expertise & Causality: Organozinc reagents are valued for their high functional group tolerance and moderate reactivity compared to Grignard or organolithium reagents.[8] This chemoselectivity is crucial here, as it prevents unwanted reactions with the carboxylic acid moiety. The reaction proceeds via a nucleophilic substitution mechanism where the organozinc compound displaces the chloride on the sulfonyl group.

Methodology:

  • Reagent Preparation: Prepare ethylzinc chloride (EtZnCl) by reacting ethylmagnesium bromide with zinc chloride (ZnCl₂) in a suitable ether solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the 2,6-dichloro-3-(chlorosulfonyl)benzoic acid (1.0 eq) in dry THF.

  • Cool the solution to 0°C and slowly add the prepared EtZnCl solution (approx. 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Option B: Reduction to Thiol Followed by Alkylation

Expertise & Causality: This two-step approach is a classic and reliable method. First, the sulfonyl chloride is selectively reduced to the corresponding thiol. Triphenylphosphine is an effective reducing agent for this transformation, proceeding rapidly and under mild conditions.[9][10] The subsequent S-alkylation of the thiol is a standard nucleophilic substitution reaction (Williamson ether synthesis analogue), where the thiol is deprotonated by a mild base to form a thiolate, which then attacks an ethylating agent like ethyl iodide.

Methodology:

  • Reduction to Thiol:

    • Dissolve 2,6-dichloro-3-(chlorosulfonyl)benzoic acid (1.0 eq) in toluene in a flask under a nitrogen atmosphere.

    • Add triphenylphosphine (approx. 3.0 eq) portion-wise. The reaction is often exothermic and proceeds rapidly.[9]

    • Stir for 15-30 minutes at room temperature.

    • Perform an appropriate aqueous work-up to remove triphenylphosphine oxide and isolate the crude 2,6-dichloro-3-mercaptobenzoic acid.

  • S-Alkylation:

    • Dissolve the crude thiol (1.0 eq) in a solvent such as DMF or acetone.

    • Add a mild base, such as potassium carbonate (K₂CO₃, approx. 2.0 eq), to the solution.

    • Add ethyl iodide or ethyl bromide (approx. 1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work-up and Purification: Filter off the base, concentrate the solvent, and perform a standard aqueous work-up followed by purification as described in Option A.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

cluster_qc Analytical QC Workflow Input Synthesized Product NMR ¹H and ¹³C NMR (Structural Confirmation) Input->NMR MS Mass Spectrometry (Molecular Weight Verification) Input->MS HPLC HPLC / UPLC (Purity Assessment) NMR->HPLC MS->HPLC Result Verified Compound (>95% Purity) HPLC->Result

Caption: Workflow for analytical quality control.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected proton and carbon signals, their chemical shifts, splitting patterns, and integrations.

  • Mass Spectrometry (MS): Confirms the molecular weight (283.13 g/mol ) and provides fragmentation patterns that can further support the proposed structure. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research-grade material.

This guide provides a comprehensive framework for researchers to reliably source or synthesize 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid. By understanding the commercial landscape and employing robust, field-proven synthetic and analytical methodologies, scientists can confidently incorporate this valuable building block into their research programs.

References

  • American Elements. (n.d.). 2,6-dichloro-3-(ethanesulfonyl)benzoic acid. Retrieved February 14, 2026, from [Link]

  • SciSupplies. (n.d.). 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid, 97%, 100mg. Retrieved February 14, 2026, from [Link]

  • Bentham Science. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved February 14, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2,6-Dichloro-3-(chlorosulfonyl)benzoic acid. Retrieved February 14, 2026, from [Link]

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved February 14, 2026, from [Link]

  • Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211-3213.
  • ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A mild and general zinc-mediated sulfonylation of sulfonyl chlorides with organozinc reagents. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 2,6 Dichloro Benzoic Acid. Retrieved February 14, 2026, from [Link]

  • IndiaMART. (n.d.). 2,6-Dichloro benzoic acid. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Procedure for chlorination of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid to acid chloride

[1]

Executive Summary

This guide details the optimized protocol for converting 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid to its corresponding acid chloride.[1] This transformation is a critical step in the synthesis of HPPD-inhibitor herbicides (e.g., Tembotrione, Mesotrione analogs) and pharmaceutical intermediates.[1]

The Core Challenge: The substrate features two chlorine atoms at the ortho (2,[1]6) positions.[1][2][3][4] This creates significant steric hindrance, forcing the carboxylic acid group out of planarity with the aromatic ring and blocking the trajectory of nucleophilic attack.[1] Standard chlorination conditions (e.g., neat thionyl chloride at reflux) are often kinetically slow or incomplete.[1]

The Solution: This protocol utilizes a Vilsmeier-Haack type activation using catalytic



11

Mechanistic Insight & Strategy

The Steric Barrier

In 2,6-disubstituted benzoic acids, the ortho substituents exert steric pressure that prevents the carbonyl group from achieving coplanarity with the benzene ring.[1] While this reduces conjugation (making the carbonyl carbon theoretically more electrophilic), the physical bulk prevents the approach of the bulky thionyl chloride molecule.[1]

Catalytic Activation (The "DMF Effect")

The addition of catalytic DMF is not optional; it is the driver of the reaction.[1]

  • Activation: DMF reacts with

    
     to form the Vilsmeier reagent  (dimethylchloroformiminium chloride).[1]
    
  • Attack: This small, highly electrophilic species is less sterically hindered than

    
     and rapidly attacks the carboxylic acid oxygen.[1]
    
  • Chlorination: The resulting activated intermediate is displaced by chloride ion to form the acid chloride, regenerating DMF.[1]

GDMFDMF CatalystVilsmeierVilsmeier Reagent(Active Species)DMF->Vilsmeier+ SOCl2SOCl2Thionyl ChlorideSOCl2->VilsmeierIntermediateActivatedIntermediateVilsmeier->Intermediate+ SubstrateSubstrate2,6-Dichloro-3-(ethanesulfonyl)benzoic acidSubstrate->IntermediateIntermediate->DMFRegenerationProductAcid ChlorideProductIntermediate->Product+ Cl-

Figure 1: Catalytic cycle showing the activation of the sterically hindered acid by the Vilsmeier reagent.[1]

Experimental Protocols

Method A: Thionyl Chloride (Standard Scale-Up)

Best for: Large-scale preparations (>50g) where excess reagent can be distilled off.[1]

Reagents:

  • Substrate: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 - 10.0 equiv)[1]
    
  • Catalyst: DMF (0.05 equiv / 5 mol%)[1]

  • Solvent: None (Neat) or Toluene (if temperature control is needed)[1]

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line) leading to a caustic scrubber (NaOH trap) to neutralize 
    
    
    off-gas.
  • Charge: Add the benzoic acid derivative to the flask.

  • Addition: Add Thionyl Chloride carefully. The suspension may not dissolve immediately.[1]

  • Catalysis: Add DMF dropwise. Caution: Gas evolution will begin immediately.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The solid should dissolve over 1-2 hours as it converts to the liquid acid chloride.[1]

  • Monitoring: After 3 hours, pull a 50 µL aliquot. Quench into 500 µL dry Methanol. Analyze by HPLC/TLC for the Methyl Ester derivative (See Section 4).

  • Work-up: Once complete, cool to

    
    . Apply vacuum to remove excess 
    
    
    .[1]
  • Chase: Add dry Toluene (2x volume) and concentrate again to azeotrope trace

    
    .
    
  • Yield: The residue is the crude acid chloride (typically >95% yield), suitable for immediate use.[1]

Method B: Oxalyl Chloride (High Purity/Lab Scale)

Best for: High-value synthesis (<10g) requiring milder conditions.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous, 5-10 volumes)[1]

Procedure:

  • Setup: Flame-dried flask under

    
     atmosphere.
    
  • Charge: Suspend substrate in anhydrous DCM at

    
    .
    
  • Catalysis: Add DMF (catalytic).

  • Addition: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

    
    ) will be vigorous.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-6 hours. If solids persist, heat to mild reflux (

    
    ) for 1 hour.
    
  • Work-up: Concentrate in vacuo. The product is obtained as a semi-solid or oil.[1]

Process Control & Data Analysis

Crucial Step: Acid chlorides are unstable on standard HPLC columns (hydrolysis to acid).[1] You must derivatize the sample before analysis.[1][5]

Derivatization Protocol:

  • Take 50 µL reaction mixture.

  • Add to 500 µL HPLC-grade Methanol .

  • Shake for 1 minute (converts Acid Chloride

    
     Methyl Ester).
    
  • Inject on HPLC.[1]

Interpretation Table:

SpeciesHPLC Retention Time (Relative)StatusAction
Parent Acid 1.00 (Reference)Starting MaterialContinue heating
Methyl Ester 1.25 - 1.40 (Less Polar)Target Product Reaction Complete
Anhydride 1.50+ (Very Non-polar)By-productCheck stoichiometry

Safety & Handling (E-E-A-T)

  • Hazard: Thionyl chloride and Oxalyl chloride are corrosive and toxic lachrymators.[1] They react violently with water to release HCl and

    
    .[1]
    
  • Engineering Controls: All operations must be performed in a functioning fume hood. The off-gas scrubber is mandatory for Method A.[1]

  • Storage: The product 2,6-dichloro-3-(ethanesulfonyl)benzoyl chloride is moisture-sensitive.[1] Store under Argon/Nitrogen at

    
    .[1] If the liquid turns cloudy, it has hydrolyzed; redistillation or filtration may be required.[1]
    

Visual Workflow

WorkflowStartStart: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acidSetupSetup: N2 atm, Scrubber,Dry GlasswareStart->SetupAdditionAdd SOCl2 + cat. DMF(Gas Evolution!)Setup->AdditionRefluxReflux (3-5 Hours)Clear Solution FormedAddition->RefluxIPCIPC: Quench in MeOHCheck for Methyl EsterReflux->IPCDecisionConversion > 98%?IPC->DecisionDecision->RefluxNoWorkupEvaporate VolatilesAzeotrope w/ TolueneDecision->WorkupYesProductFinal Product:Acid ChlorideWorkup->Product

Figure 2: Step-by-step experimental workflow for the chlorination process.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text describing Vilsmeier-Haack activation of carboxylic acids).[1]

  • Google Patents. (1994).[1] Process for producing 2,6-dichlorobenzoyl chloride. Patent JPH06145100A.[1] Retrieved from .[1] (Describes the specific challenge of 2,6-dichloro steric hindrance).

  • BenchChem. (2025).[1][6] Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Retrieved from .[1] (Provides context on handling similar 2,6-dichloro-3-sulfonyl derivatives).

  • PrepChem. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from .[1] (Specific protocol for thionyl chloride/DMF chlorination of a 2,6-dichloro benzoic acid analog).

Application Note: Catalytic Optimization of Enol Ester Rearrangement for Sulfonyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process engineers involved in the synthesis of 4-sulfonyl-2-benzoylcyclohexane-1,3-diones (e.g., Mesotrione and related HPPD inhibitors). It addresses the specific challenges of rearranging electron-deficient enol esters, where traditional Baker-Venkataraman conditions often lead to hydrolysis or degradation.

Abstract & Strategic Context

The rearrangement of enol esters to 1,3-diketones (C-acylation) is the pivotal step in synthesizing triketone herbicides and certain pharmaceutical scaffolds. While the classical Baker-Venkataraman rearrangement utilizes strong bases (NaH,


-BuOK) to drive this O-to-C migration, these harsh conditions are often incompatible with sulfonyl-substituted benzoic acid derivatives .

The sulfonyl group (


) is strongly electron-withdrawing, rendering the ester carbonyl highly electrophilic and the aromatic ring prone to nucleophilic attack. Under strong basic conditions, this leads to:
  • Rapid Hydrolysis: Cleavage of the ester bond back to the starting acid and diketone.

  • Ring Degradation: Nucleophilic aromatic substitution by-products.

This guide details the Cyanide-Mediated Soft Enolization protocol. By using a source of cyanide ions (e.g., acetone cyanohydrin) as a nucleophilic catalyst with a moderate base (Triethylamine), yields can be increased from <60% to >90% while suppressing hydrolysis.

Mechanistic Insight: The "Cyanide Shuttle"

Understanding why the protocol works is essential for troubleshooting. Unlike the concerted intramolecular Claisen-type mechanism proposed for standard Baker-Venkataraman, the cyanide-catalyzed process for electron-deficient esters likely proceeds via a nucleophilic shuttle mechanism .

  • Activation: The cyanide ion (

    
    ) is a better nucleophile than the enolate oxygen but a better leaving group than the phenoxide/enolate.
    
  • Shuttle Formation:

    
     attacks the ester carbonyl, transiently forming an acyl cyanide  and liberating the enolate of the 1,3-dione.
    
  • C-Acylation: The "soft" carbon center of the liberated enolate attacks the highly reactive acyl cyanide, forming the C-acylated product and regenerating

    
    .
    
Figure 1: Catalytic Cycle of Cyanide-Mediated Rearrangement

CyanideMechanism cluster_legend Key Interaction Start Enol Ester (Substrate) CN_Attack CN- Attack (Nucleophilic) Start->CN_Attack + Acetone Cyanohydrin Intermed Tetrahedral Intermediate CN_Attack->Intermed AcylCN Acyl Cyanide + Enolate Pair Intermed->AcylCN Collapse Product C-Acylated Product (Triketone) AcylCN->Product C-Alkylation (Regenerates CN-) Product->Start Catalytic Loop L1 The Sulfonyl group increases electrophilicity, facilitating CN- attack.

Caption: The cyanide ion acts as a nucleophilic catalyst, shuttling the acyl group from Oxygen to Carbon via a reactive acyl cyanide intermediate.[1]

Optimization Parameters

The following data summarizes the optimization of reaction conditions for the rearrangement of 3-oxocyclohex-1-enyl-2-nitro-4-(methylsulfonyl)benzoate.

Table 1: Base and Catalyst Screening
ParameterCondition A (Classical)Condition B (Optimized)Impact on Sulfonyl Substrate
Base NaOH / KOH / NaHTriethylamine (TEA)TEA is mild (pKa ~10.7), preventing hydrolysis of the sensitive sulfonyl-ester linkage.
Catalyst None (Stoichiometric Base)Acetone Cyanohydrin (ACH)ACH releases HCN in situ, providing the catalytic

without handling solid cyanide salts.
Solvent Toluene / THFDichloromethane (DCM) or AcetonitrileDCM solubilizes the enol ester but precipitates the final triketone-TEA salt, driving equilibrium.
Temp Reflux (>80°C)Ambient (20–25°C)Lower temperature eliminates thermal degradation of the nitro/sulfonyl aromatic ring.
Yield 45–60%92–96% Significant reduction in hydrolysis by-products.

Detailed Experimental Protocol

Target Molecule: 2-(2-nitro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione (Mesotrione precursor). Scale: 100 mmol.

Reagents
  • Substrate: Enol Ester (3-oxocyclohex-1-enyl-2-nitro-4-(methylsulfonyl)benzoate) [100 mmol, 33.9 g]

  • Solvent: Dichloromethane (DCM) [anhydrous, 200 mL]

  • Base: Triethylamine (TEA) [120 mmol, 16.7 mL]

  • Catalyst: Acetone Cyanohydrin (ACH) [5-10 mmol, ~0.5-1.0 mL] Note: ACH is a source of HCN. Handle with extreme caution.

Step-by-Step Workflow
  • Preparation:

    • Charge the reaction vessel with Enol Ester and DCM under Nitrogen atmosphere.

    • Ensure complete dissolution. If the ester is not fully soluble, slight warming to 30°C is permissible, but cool back to 20°C before proceeding.

  • Catalyst Addition:

    • Add Acetone Cyanohydrin (ACH) (5 mol%) via syringe.

    • Critical: Do not add the base yet. Ensure the catalyst is dispersed.

  • Rearrangement Initiation:

    • Add Triethylamine (TEA) dropwise over 30 minutes.

    • Observation: The solution will darken (often turning deep orange/red) due to the formation of the conjugated enolate.

    • Maintain internal temperature between 20°C and 25°C . Exotherms indicate rapid reaction; control rate of TEA addition.

  • Monitoring:

    • Stir for 2–4 hours.

    • TLC/HPLC Check: Monitor the disappearance of the Enol Ester peak. The product (triketone) often exists as an enol-TEA salt in DCM.

  • Quench & Work-up (The "pH Switch"):

    • The reaction mixture contains the TEA-salt of the product.

    • Add Water (100 mL) to extract the salt. Separate the phases. Keep the aqueous phase (contains product).

    • Optional: Wash aqueous phase with fresh DCM to remove unreacted neutral ester.

    • Acidification: Slowly add 2M HCl to the aqueous phase until pH < 3.

    • Precipitation: The product will precipitate as a solid off-white/pale yellow powder.

    • Filter, wash with water, and dry.

Figure 2: Process Workflow Diagram

Workflow Prep 1. Dissolve Enol Ester in DCM (Anhydrous) Cat 2. Add Catalyst (Acetone Cyanohydrin) Prep->Cat Base 3. Add TEA (Slowly) Temp < 25°C Cat->Base React 4. Reaction (2-4 hrs) Forms TEA-Salt Base->React Extract 5. Water Extraction (Product moves to Aqueous) React->Extract Acid 6. Acidify (pH < 3) Precipitate Product Extract->Acid Discard Organic Phase (Impurities)

Caption: Step-by-step execution emphasizing the phase-switch workup to isolate the acidic triketone product.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis (Low Yield):

    • Cause: Wet solvent or excess heat. The sulfonyl ester is extremely moisture sensitive in the presence of base.

    • Fix: Use anhydrous DCM; ensure TEA is dry.

  • Incomplete Reaction:

    • Cause: "Stalling" due to catalyst poisoning or insufficient base.

    • Fix: Add an additional 1-2 mol% of ACH. Ensure TEA is in slight excess (1.2 eq) to sequester the acidic proton of the product.

Safety Note: Cyanide Handling

Although Acetone Cyanohydrin is a liquid and safer than KCN powder, it liberates HCN gas upon contact with moisture or acid.

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Waste Disposal: Quench all aqueous waste streams with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize residual cyanide before disposal.

References

  • Preparation method of mesotrione. (CN108440352B).[2] Google Patents. Retrieved October 26, 2023, from

  • Process for Preparation Of Mesotrione And Its Intermediates. (Application No. 201841009986). QuickCompany. Retrieved October 26, 2023, from [Link]

  • Process for preparing mesotrione. (US20160355472A1).[2] Google Patents. Retrieved October 26, 2023, from

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46, A-R. (2014). Retrieved October 26, 2023, from [Link]

  • Formation of δ-Lactones by Cyanide Catalyzed Rearrangement. Angewandte Chemie. (2007). Retrieved October 26, 2023, from [Link]

Sources

Application Notes & Protocols: Scalable Synthesis of 3-ethanesulfonyl-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-ethanesulfonyl-2,6-dichlorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the industrial importance of this compound, we present a robust, multi-step synthetic pathway designed for efficiency, scalability, and high purity. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations. Detailed, step-by-step protocols are provided for each stage of the synthesis, from the preparation of the 2,6-dichlorobenzoic acid precursor to the final installation of the ethanesulfonyl group. This application note is intended to serve as a practical resource for chemists in process development and manufacturing, enabling the reliable and large-scale production of this valuable molecule.

Introduction and Strategic Overview

3-Ethanesulfonyl-2,6-dichlorobenzoic acid is a highly functionalized aromatic compound whose structural motifs are prevalent in a variety of biologically active molecules. The presence of two ortho-chloro substituents sterically hinders the carboxylic acid group, influencing its reactivity and conformation. The ethanesulfonyl group at the 3-position is a potent electron-withdrawing group and a key pharmacophore in several developmental drug candidates.

The synthesis of this molecule on a laboratory scale can be challenging; scaling it for industrial production introduces further complexities related to cost, safety, and throughput. The synthetic strategy outlined herein is designed to address these challenges by employing readily available starting materials and scalable, well-understood chemical transformations.

The overall synthetic pathway is a three-stage process:

  • Stage 1: Preparation of the 2,6-dichlorobenzoic acid backbone.

  • Stage 2: Regioselective introduction of a sulfur functional group via chlorosulfonation.

  • Stage 3: Conversion of the sulfonyl chloride intermediate to the final ethanesulfonyl product.

This modular approach allows for optimization and quality control at each critical juncture, ensuring a high-quality final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Sulfone Formation A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzoic Acid A->B Oxidation C 3-Chlorosulfonyl- 2,6-dichlorobenzoic Acid B->C Chlorosulfonation D Sodium 2,6-dichloro-3- (sulfino)benzoate C->D Reduction E 3-Ethanesulfonyl- 2,6-dichlorobenzoic Acid D->E Ethylation

Figure 1. High-level workflow for the synthesis of 3-ethanesulfonyl-2,6-dichlorobenzoic acid.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of 2,6-Dichlorobenzoic Acid

The reliable production of the target molecule begins with a scalable and high-yield synthesis of the 2,6-dichlorobenzoic acid precursor. While several methods exist, the oxidation of 2,6-dichlorobenzaldehyde offers a straightforward and industrially viable route.

Protocol 1: Oxidation of 2,6-Dichlorobenzaldehyde

This protocol leverages a robust oxidizing agent to efficiently convert the aldehyde to a carboxylic acid.

  • Causality: The choice of an oxidizing agent is critical for scale-up. While reagents like potassium permanganate are effective, their use on a large scale can lead to significant manganese waste streams. A catalytic oxidation or a more environmentally benign oxidant is often preferred in industrial settings. For the purpose of this protocol, we describe a classic, reliable method. The conversion of 2,6-dichlorobenzaldehyde to its corresponding acyl chloride followed by hydrolysis is also a viable route.[1]

Reagent/ParameterSpecificationRationale
Starting Material2,6-DichlorobenzaldehydeCommercially available, high purity.
Oxidizing AgentPotassium Permanganate (KMnO₄)Powerful, cost-effective oxidant.
SolventWater/Acetone mixtureEnsures solubility of both the organic substrate and inorganic oxidant.
Temperature30-50°CProvides sufficient energy for the reaction while minimizing side reactions.
Work-upSodium Bisulfite Quench, HCl AcidificationBisulfite removes excess MnO₂, and acidification precipitates the carboxylic acid product.

Step-by-Step Methodology:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer and temperature probe, charge 2,6-dichlorobenzaldehyde (1.0 eq) and a 3:1 mixture of acetone/water.

  • Oxidant Addition: Prepare a solution of potassium permanganate (approx. 1.1 eq) in water. Slowly add the KMnO₄ solution to the reactor, maintaining the internal temperature below 50°C. The reaction is exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC until the starting material is consumed (typically 2-4 hours). The mixture will form a brown precipitate of manganese dioxide (MnO₂).

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the mixture becomes colorless.

  • Isolation: Acidify the clear solution with concentrated hydrochloric acid to a pH of ~2. The 2,6-dichlorobenzoic acid will precipitate as a white solid.[2]

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is typically of high purity (>98%) but can be recrystallized from an ethanol/water mixture if necessary.[2]

Stage 2: Chlorosulfonation of 2,6-Dichlorobenzoic Acid

This is the key functionalization step, where a chlorosulfonyl group is introduced onto the aromatic ring. The regioselectivity is directed by the existing substituents. The carboxylic acid is a meta-director, and the chlorine atoms are ortho-, para-directors. The combined effect directs the incoming electrophile (the chlorosulfonium cation) to the 3-position.

Protocol 2: Regioselective Chlorosulfonation

  • Causality: Chlorosulfonic acid is a powerful and hazardous reagent that serves as both the solvent and the electrophile source.[3] Using an excess ensures the reaction goes to completion. The reaction temperature is a critical parameter; it must be high enough to promote the reaction but low enough to prevent side reactions like disulfonation or decomposition.[3] The work-up procedure of quenching on ice is standard for reactions involving excess chlorosulfonic acid and serves to both hydrolyze the excess reagent and precipitate the less soluble sulfonyl chloride product.[4]

Reagent/ParameterSpecificationRationale
Starting Material2,6-Dichlorobenzoic AcidDried thoroughly to prevent reaction with chlorosulfonic acid.
ReagentChlorosulfonic Acid (ClSO₃H)Used in excess (4-5 eq) to act as both reagent and solvent.
Temperature60-80°CControlled heating is crucial for regioselectivity and to avoid degradation.[3]
Work-upQuenching on crushed iceSafely neutralizes excess reagent and precipitates the product.
SafetyExtreme Caution Reaction evolves large volumes of HCl gas. Must be performed in a well-ventilated fume hood with appropriate PPE.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl), place 2,6-dichlorobenzoic acid (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (4-5 eq) via the dropping funnel. Stir the mixture until all the solid has dissolved.

  • Heating: Remove the ice bath and slowly heat the reaction mixture in an oil bath to 60-80°C. Maintain this temperature for several hours (monitor by TLC/HPLC for disappearance of starting material).[3]

  • Work-up: Allow the reaction to cool to room temperature. In a separate, large beaker, prepare a slurry of crushed ice. Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl.

  • Isolation: The product, 3-chlorosulfonyl-2,6-dichlorobenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum. This intermediate is often used directly in the next step without further purification.

Figure 2. Key stages of the electrophilic aromatic chlorosulfonation reaction.
Stage 3: Formation of the Ethanesulfonyl Group

This final stage is a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation to form the desired ethyl sulfone.

Protocol 3: Reduction to Sodium Sulfinate

  • Causality: The sulfonyl chloride is reduced to a more nucleophilic sulfinate salt. Sodium sulfite is a mild and effective reducing agent for this transformation.[5] The reaction is typically performed in an aqueous medium where the sodium sulfite and the intermediate sulfinate salt are soluble. The use of a buffer like disodium hydrogenphosphate can help maintain a stable pH, which is beneficial for the reaction's consistency.[6]

Reagent/ParameterSpecificationRationale
Starting Material3-Chlorosulfonyl-2,6-dichlorobenzoic AcidCrude material from the previous step is acceptable.
Reducing AgentSodium Sulfite (Na₂SO₃)A common, inexpensive, and selective reducing agent for sulfonyl chlorides.[5]
Base/BufferSodium Bicarbonate or Disodium HydrogenphosphateNeutralizes HCl formed and maintains pH.[5][6]
SolventWater / Organic Co-solvent (e.g., THF)Ensures solubility of all reactants.
Temperature70-80°CPromotes the reduction reaction.[5]

Step-by-Step Methodology:

  • Setup: In a reactor, dissolve sodium sulfite (approx. 1.5 eq) and sodium bicarbonate (approx. 2.0 eq) in water.

  • Addition: Slowly add the crude 3-chlorosulfonyl-2,6-dichlorobenzoic acid to the aqueous solution. An organic co-solvent may be added if solubility is an issue.

  • Reaction: Heat the mixture to 70-80°C and stir for 2-3 hours. Monitor the reaction by HPLC.

  • Isolation: The product, sodium 2,6-dichloro-3-(sulfino)benzoate, typically remains in the aqueous solution and is used directly in the next step without isolation to maximize yield and efficiency.

Protocol 4: S-Alkylation with an Ethylating Agent

  • Causality: This is a standard nucleophilic substitution (Sₙ2) reaction. The sulfinate anion is a potent nucleophile that attacks the electrophilic ethyl group of the alkylating agent.[7] Ethyl iodide is a highly reactive alkylating agent. The choice of a polar aprotic solvent like DMF or DMSO facilitates the Sₙ2 reaction by solvating the cation (Na⁺) and leaving the sulfinate anion exposed and highly reactive.[8]

Reagent/ParameterSpecificationRationale
Starting MaterialAqueous solution of Sodium 2,6-dichloro-3-(sulfino)benzoateFrom Protocol 3.
Alkylating AgentEthyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)Potent electrophiles for the S-alkylation.
SolventDMF, DMSO, or AcetonitrilePolar aprotic solvents that accelerate Sₙ2 reactions.[8]
Temperature60-80°CProvides sufficient activation energy for the substitution.
Work-upAqueous wash, extraction, acidificationRemoves the solvent and isolates the final product.

Step-by-Step Methodology:

  • Solvent Exchange: If the previous step was in water, much of the water should be removed under reduced pressure. Add DMF or another suitable polar aprotic solvent.

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) to the solution. Heat the mixture to 60-80°C and stir until the reaction is complete (monitor by HPLC).

  • Work-up: Cool the reaction mixture and pour it into a larger volume of water.

  • Extraction and Isolation: Wash the aqueous solution with a non-polar solvent like hexanes to remove any unreacted ethyl iodide. Then, acidify the aqueous layer with concentrated HCl to pH ~2.

  • Final Product: The final product, 3-ethanesulfonyl-2,6-dichlorobenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If required, the final product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to achieve high purity (>99%).

Process Optimization and Scale-Up Considerations

  • Safety: The chlorosulfonation step is the most hazardous. Scale-up requires a robust reactor system capable of handling highly corrosive reagents and effectively scrubbing large volumes of HCl gas. Thermal runaway potential must be assessed.

  • Waste Management: The oxidation step can generate significant manganese waste if KMnO₄ is used. Alternative catalytic oxidation systems using molecular oxygen or hydrogen peroxide should be explored for a greener industrial process.

  • Throughput: Combining the reduction and alkylation steps into a one-pot procedure without isolating the sulfinate salt intermediate significantly improves process efficiency and reduces handling losses.

  • Material Purity: The purity of the 2,6-dichlorobenzoic acid starting material is crucial, as impurities can lead to side products during chlorosulfonation that are difficult to remove later.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual impurities.

  • Melting Point: As a preliminary check of purity.

References

  • Taylor & Francis Online. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Synthetic Communications. [Link]

  • Google Patents. (2002).
  • Taylor & Francis Online. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Synthetic Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PubMed Central. [Link]

  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. ResearchGate. [Link]

  • Google Patents. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. DE1277840B.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. inno-pharmchem.com. [Link]

  • Google Patents. (2015). A process for the synthesis of aryl sulfones. WO2015087352A1.
  • PolyU Electronic Theses. (2023). Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. The Hong Kong Polytechnic University. [Link]

  • Google Patents. (2018). A kind of preparation method of 2,6- dihydroxy-benzoic acid. CN109096086A.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PubMed Central. [Link]

  • ResearchGate. (2007). Synthesis of Aryl Sulfones. ResearchGate. [Link]

  • Google Patents. (2019). Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid. CN107827735B.
  • Reddit. (2022). Best solvent for S-alkylation of sodium phenylsulfinate. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. organic-chemistry.org. [Link]

  • YouTube. (2021). Synthesis of 3-chlorobenzoic acid. NileRed. [Link]

  • PubChemLite. (n.d.). 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid (C9H9ClO6S). Université du Luxembourg. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dichloro-3-(ethanesulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-dichloro-3-(ethanesulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate from its isomeric byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your critical applications.

Introduction: The Challenge of Isomeric Purity

The synthesis of 2,6-dichloro-3-(ethanesulfonyl)benzoic acid, typically achieved through electrophilic aromatic substitution on 2,6-dichlorobenzoic acid, often leads to the formation of a mixture of regioisomers. The directing effects of the chloro and carboxylic acid groups on the aromatic ring can result in the sulfonyl group being introduced at different positions, leading to the formation of isomeric byproducts such as 2,6-dichloro-4-(ethanesulfonyl)benzoic acid and 2,6-dichloro-5-(ethanesulfonyl)benzoic acid.[1] Due to their similar chemical properties, separating these isomers from the desired product can be a significant challenge. This guide will walk you through effective strategies to tackle this purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts I should expect in the synthesis of 2,6-dichloro-3-(ethanesulfonyl)benzoic acid?

A1: Based on the electrophilic aromatic substitution mechanism on the 2,6-dichlorobenzoic acid starting material, the primary isomeric byproducts are the 4- and 5-substituted regioisomers.[1] Therefore, you should anticipate the presence of:

  • 2,6-dichloro-4-(ethanesulfonyl)benzoic acid

  • 2,6-dichloro-5-(ethanesulfonyl)benzoic acid

It is also common to find unreacted starting material, 2,6-dichlorobenzoic acid , and potentially over-sulfonated products in your crude reaction mixture.[1]

Q2: How can I confirm the presence and identity of these isomeric byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the isomers.[2][3] Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) after derivatization (e.g., methylation of the carboxylic acid), can help in identifying the components by their mass-to-charge ratio.[1] While isomers will have the same molecular weight, their different fragmentation patterns and chromatographic retention times will allow for their identification.[1]

Q3: What is the underlying principle of purification by recrystallization for this compound?

A3: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5] The principle relies on finding a solvent or solvent system in which your target compound, 2,6-dichloro-3-(ethanesulfonyl)benzoic acid, and its isomeric byproducts have different solubilities at different temperatures.[6] Ideally, the target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the isomeric impurities are either highly soluble in the cold solvent (and thus remain in the mother liquor) or insoluble in the hot solvent (and can be filtered out).[4]

Troubleshooting Purification Protocols

Issue 1: Poor recovery of the target compound after recrystallization.

Possible Cause & Solution:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your target compound even at low temperatures.

    • Troubleshooting Step: Screen a variety of solvents with different polarities. Benzoic acid and its derivatives are generally soluble in polar organic solvents like ethanol, methanol, and acetone, and less soluble in non-polar solvents like hexanes.[7][8] Consider using a mixed solvent system (e.g., ethanol/water) to fine-tune the solubility.[1][9]

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.

    • Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve your crude product. This will ensure the solution is saturated as it cools, maximizing crystal formation.[4]

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

Issue 2: The purity of the recrystallized product is still low, with significant isomeric contamination.

Possible Cause & Solution:

  • Similar Solubility of Isomers: The isomeric byproducts may have very similar solubility profiles to your target compound in the chosen solvent.

    • Troubleshooting Step 1: Fractional Crystallization: This involves multiple, sequential recrystallization steps. While potentially effective, it can be time-consuming and lead to significant product loss.

    • Troubleshooting Step 2: Purification via Salt Formation: A more robust strategy is to exploit the acidic nature of the carboxylic acid group. Reacting the mixture of isomeric acids with a chiral amine, such as (R)-(+)-α-methylbenzylamine, can form diastereomeric salts.[10] These diastereomeric salts often have significantly different solubilities, allowing for the selective crystallization of the salt of your target isomer. The purified salt can then be treated with a strong acid to regenerate the pure 2,6-dichloro-3-(ethanesulfonyl)benzoic acid.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent and temperatures should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and a 1:1 ethanol:water mixture).

    • Heat the tubes in a water bath and observe the solubility.

    • The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling in an ice bath.

  • Dissolution:

    • Place the crude 2,6-dichloro-3-(ethanesulfonyl)benzoic acid into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Analytical HPLC for Purity Assessment

This method is for assessing the purity of your sample and identifying the presence of isomers.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 2.5 with formic acid.[2]

  • Mobile Phase B: Methanol or Acetonitrile.[2][11]

  • Gradient Elution:

    • Start with a higher concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 20-30 minutes. A typical gradient might be from 5% B to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[2][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition or a suitable solvent like methanol.

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzoic Acid Derivatives [6][9]

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds, solubility of benzoic acids increases significantly with temperature.
EthanolHigh78A versatile solvent for many organic compounds. Often used in combination with water.
MethanolHigh65Similar to ethanol, good for polar compounds.
IsopropanolMedium82A good alternative to ethanol.
AcetoneMedium56A strong solvent, may require a co-solvent to reduce solubility at low temperatures.
Ethyl AcetateMedium77Good for moderately polar compounds.
TolueneLow111Suitable for less polar compounds.

Visual Diagrams

Purification Workflow

G crude Crude Product (Target + Isomers) dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter crystals Purified Crystals filter->crystals mother_liquor Mother Liquor (Contains Soluble Impurities) filter->mother_liquor Impurities remain in solution

Caption: A generalized workflow for the purification of 2,6-dichloro-3-(ethanesulfonyl)benzoic acid by recrystallization.

Isomeric Byproduct Formation

G cluster_products Components of Crude Mixture start 2,6-Dichlorobenzoic Acid reaction Electrophilic Aromatic Substitution (Ethanesulfonation) start->reaction product_mix Crude Product Mixture reaction->product_mix target 2,6-Dichloro-3- (ethanesulfonyl)benzoic acid (Desired Product) product_mix->target Major isomer4 2,6-Dichloro-4- (ethanesulfonyl)benzoic acid (Isomer 1) product_mix->isomer4 Minor isomer5 2,6-Dichloro-5- (ethanesulfonyl)benzoic acid (Isomer 2) product_mix->isomer5 Minor

Caption: The formation of the desired product and its main isomeric byproducts during synthesis.

References

  • BenchChem. (2025). Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1109. [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar. [Link]

  • Reddy, B. et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(7), 583-589. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddy, B. et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. ResearchGate. [Link]

  • Liu, X., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(109), 90059-90065. [Link]

  • Chem 267. (n.d.). Recrystallization – Part 1. Retrieved from [Link]

  • NotEvans. (2017). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • CN105315181A. (2016).
  • Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]

  • Ortiz Lara, J. C., et al. (2024). Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]

  • EP2952237A1. (2015). Method for purification of benzoic acid.
  • US4092353A. (1978). Process for the purification of benzoic acid.
  • International Journal of Advanced Research. (2020). ISSN: 2320-5407 Int. J. Adv. Res. 8(06), 1436-1444. [Link]

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(17), 6688-6696. [Link]

Sources

Minimizing hydrolysis during the workup of sulfonyl benzoic acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Benzoic Acid Chlorides

Welcome to the technical support center for handling sulfonyl benzoic acid chlorides. This guide is designed for researchers, chemists, and drug development professionals who work with these highly reactive bifunctional molecules. Our goal is to provide you with in-depth, field-tested strategies to minimize the pervasive issue of hydrolysis during reaction workup, ensuring the integrity of your target compounds.

This is not a simple list of steps; it is a troubleshooting resource built on a foundation of chemical principles. We will explore the "why" behind each technique, empowering you to make informed decisions tailored to your specific synthetic context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant hydrolysis of my sulfonyl benzoic acid chloride to the corresponding sulfonic acid during my aqueous workup. What is the fundamental cause?

A: This is a classic and expected challenge. The core of the problem lies in the high reactivity of the sulfonyl chloride functional group toward nucleophiles. Water, even at neutral pH, is a sufficiently strong nucleophile to attack the electrophilic sulfur atom, leading to the displacement of the chloride and formation of the undesired sulfonic acid.

The reaction mechanism is generally considered to be bimolecular nucleophilic substitution (SN2-like) at the sulfur atom. The presence of the electron-withdrawing carboxylic acid group (or its carboxylate form) on the same aromatic ring can further enhance the electrophilicity of the sulfonyl group, potentially accelerating hydrolysis compared to simpler aryl sulfonyl chlorides.

Key Takeaway: The moment your sulfonyl benzoic acid chloride encounters an aqueous environment, you initiate a competition between your desired extraction/washing process and the undesired hydrolysis side reaction.

Q2: My initial reaction is run in an aprotic solvent, but I need to remove inorganic salts. How can I perform a wash without causing massive hydrolysis?

A: This is a common scenario. The key is to minimize the contact time and reactivity of the aqueous phase. Simply washing with deionized water is often too aggressive.

Recommended Strategy: The Cold Brine Wash

The use of a cold, saturated sodium chloride solution (brine) is a standard and effective technique to reduce hydrolysis.

  • Why it Works (The Causality):

    • Reduced Water Activity: The high concentration of dissolved salts in brine lowers the chemical activity of water, making it a less effective nucleophile compared to pure water.

    • Common Ion Effect: While minor for the sulfonyl chloride itself, the high chloride concentration can subtly suppress the dissolution of any starting material that might be present.

    • Temperature: Performing the wash at low temperatures (0-5 °C) dramatically decreases the rate of the hydrolysis reaction, which, like most reactions, is temperature-dependent.

Step-by-Step Protocol: Minimized Contact Brine Wash

  • Pre-cool: Cool your reaction mixture in an ice bath to 0-5 °C.

  • Prepare Cold Brine: Have a separatory funnel containing pre-chilled (0-5 °C) saturated NaCl solution ready.

  • Rapid Extraction: Add the cold brine to your cold organic reaction mixture. Shake vigorously but briefly (e.g., for 30-60 seconds). Excessive mixing time increases the interfacial area and contact time, promoting hydrolysis.

  • Quick Separation: Allow the layers to separate quickly. If an emulsion forms, let it stand in the ice bath for a few minutes. Do not let it sit for an extended period.

  • Dry and Concentrate: Immediately separate the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove any residual water, which could cause further hydrolysis upon standing.

Q3: Are there any non-aqueous workup methods to completely avoid hydrolysis?

A: Absolutely. When the sulfonyl benzoic acid chloride is particularly sensitive or when downstream applications require exceptionally high purity, a non-aqueous workup is the superior strategy.

Recommended Strategy: Direct Filtration and Solvent Swap

This method is ideal if the byproducts of your reaction are solids (e.g., hydrochloride salts from the reaction of an amine with SOCl₂).

  • Why it Works (The Causality): This approach physically removes solid impurities by filtration and then removes the reaction solvent by evaporation, completely avoiding the introduction of water. It relies on the differential solubility of your product and byproducts.

Step-by-Step Protocol: Non-Aqueous Filtration

  • Cool the Mixture: Cool the reaction mixture to decrease the solubility of the salt byproducts if necessary.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite® to remove the solid inorganic salts.

  • Wash with Aprotic Solvent: Wash the filter cake with a small amount of fresh, anhydrous aprotic solvent (the same as your reaction solvent) to recover any product that may have been retained.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude sulfonyl benzoic acid chloride.

  • Further Purification: The crude product can then be purified by recrystallization from a non-protic solvent system or by chromatography if it is stable enough.

Workflow & Decision Making

The choice of workup is a critical decision point. The following diagram outlines a logical workflow for selecting the appropriate strategy based on the nature of your reaction byproducts and the stability of your product.

G cluster_0 Workup Strategy Selection Start Reaction Complete Byproduct_Check Are reaction byproducts a filterable solid? Start->Byproduct_Check Stability_Check Is the sulfonyl chloride highly sensitive to hydrolysis? Byproduct_Check->Stability_Check No Non_Aqueous Perform Non-Aqueous Workup: 1. Filter solids 2. Concentrate filtrate Byproduct_Check->Non_Aqueous Yes Stability_Check->Non_Aqueous Yes Aqueous Perform Aqueous Workup Stability_Check->Aqueous No / Moderate End Purified Product Non_Aqueous->End Cold_Brine Use Cold Brine Wash: 1. Chill to 0-5 °C 2. Wash briefly 3. Dry organic layer immediately Aqueous->Cold_Brine Cold_Brine->End

Caption: Decision workflow for workup of sulfonyl benzoic acid chlorides.

Data Summary Table

For quick reference, the following table compares the advantages and disadvantages of the primary workup strategies discussed.

Workup StrategyKey AdvantagesKey DisadvantagesBest For...
Cold Brine Wash - Effectively removes most inorganic salts- Relatively fast and simple- Some hydrolysis is inevitable- May not be suitable for extremely sensitive substratesReactions where byproducts are water-soluble and the product has moderate stability.
Non-Aqueous Filtration - Completely avoids hydrolysis- Can yield very pure product directly- Only applicable if byproducts are insoluble solids- Product must be soluble in the reaction solventReactions producing solid byproducts (e.g., amine hydrochlorides) and for highly sensitive sulfonyl chlorides.

Advanced Topic: What if my starting material is the sodium sulfonate salt?

If you are preparing the sulfonyl chloride from the corresponding sodium sulfonate salt using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), the workup is different. Here, the challenge is removing the excess chlorinating agent and the resulting inorganic byproducts (e.g., NaCl, phosphate salts).

Recommended Strategy: The "Quench and Crash"

  • Why it Works (The Causality): This method leverages the insolubility of the desired sulfonyl chloride in water. The reaction is carefully quenched into ice water. The excess chlorinating agent is destroyed, and the organic product precipitates as a solid, which can be collected by filtration.

Step-by-Step Protocol: Ice Water Quench

  • Preparation: Prepare a beaker with a large volume of ice and water, stirring vigorously.

  • Quenching: Slowly and carefully pour the reaction mixture into the stirring ice-water slurry. Caution: This quenching process can be highly exothermic and release HCl gas. Perform this in a well-ventilated fume hood.

  • Precipitation: The sulfonyl benzoic acid chloride, being insoluble in the cold aqueous medium, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold water to remove any trapped inorganic salts.

  • Drying: Dry the isolated solid thoroughly, preferably under a vacuum in a desiccator, to prevent hydrolysis during storage.

This method is a powerful way to achieve a clean workup, as illustrated in the following diagram.

G cluster_1 Ice Water Quench Workflow Start Reaction Mixture (Product + Excess SOCl₂) Quench Slowly add to Stirring Ice Water Start->Quench Reaction1 SOCl₂ + 2H₂O -> SO₂ + 2HCl Quench->Reaction1 Reaction2 Product(organic) -> Product(solid) Quench->Reaction2 Filter Vacuum Filtration Quench->Filter Wash Wash Solid with Cold Water Filter->Wash Dry Dry Solid Under Vacuum Wash->Dry End Pure, Solid Product Dry->End

Caption: Workflow for isolating sulfonyl chlorides via ice water quench.

We trust this guide provides the necessary technical depth and practical advice to help you navigate the challenges of working with sulfonyl benzoic acid chlorides. For further inquiries, please consult the references below or contact our technical support team.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. This textbook provides a comprehensive overview of the principles of nucleophilic substitution at sulfur, which is the fundamental mechanism of sulfonyl chloride hydrolysis. (A general reference, no direct link available).
  • Not Voodoo X-periment. A resource for practical laboratory techniques, including workups and extractions. [Link]

Removing unreacted 2,6-dichlorobenzoic acid from final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2,6-Dichlorobenzoic Acid (2,6-DCBA)

Case ID: 26DCBA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Removing unreacted 2,6-dichlorobenzoic acid (2,6-DCBA) is a frequent challenge in amide couplings and esterifications. Unlike unsubstituted benzoic acid, 2,6-DCBA possesses unique physicochemical properties—specifically a significantly lower pKa (approx. 1.6–1.7) due to the inductive electron-withdrawing effect of the ortho-chloro groups and steric inhibition of resonance.

This guide provides three tiered protocols for removal, ranked by scalability and product sensitivity.

Module 1: Acid-Base Extraction (The Gold Standard)

Best For: Robust products (Amides, Ethers) stable to mild base. Mechanism: Exploiting the


pKa.
The Science (Why this works)

Standard benzoic acid has a pKa of ~4.2. However, 2,6-DCBA has a pKa of ~1.6 .[1] This high acidity means 2,6-DCBA is easily deprotonated even by weak bases.

  • The Trap: Users often use 1M NaOH, which risks hydrolyzing the target product (especially esters).

  • The Solution: Due to its low pKa, 2,6-DCBA can be quantitatively removed using Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5), which is gentle enough to preserve most ester linkages while fully ionizing the 2,6-DCBA into its water-soluble sodium salt.

Protocol 1.1: The "pH Swing" Wash
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it separates faster from aqueous bases than DCM.

  • First Wash (Acidic): Wash organic layer with 1M HCl (removes amine bases/catalysts).

  • Target Wash (Basic): Wash organic layer 2x with Saturated NaHCO₃ .

    • Critical Step: Agitate vigorously for at least 2 minutes. The steric bulk of 2,6-DCBA can slow down the phase transfer kinetics.

  • Validation: Check the pH of the aqueous output of the second wash. It must remain basic (pH > 8). If acidic, the base was consumed; wash again.

  • Brine & Dry: Wash with saturated brine, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQ

Q: I formed a stubborn emulsion. How do I break it? A: 2,6-DCBA salts can act as surfactants.

  • Add solid NaCl directly to the separatory funnel to increase ionic strength.

  • If using DCM, filter the mixture through a pad of Celite to break physical particulate stabilization.

Q: The acid "oiled out" between the layers.[2] Why? A: The sodium salt of 2,6-DCBA has limited solubility in cold water with high ionic strength. Add more water to the aqueous layer to fully dissolve the salt, or warm the mixture slightly (if product permits).

Workflow Logic (Visualization)

ExtractionLogic Start Crude Mixture (Product + 2,6-DCBA) Solvent Dilute in EtOAc Start->Solvent BaseWash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains 2,6-DCBA Salt) PhaseSep->AqLayer Bottom Layer Done Dry & Concentrate OrgLayer->Done CheckPH Check Aqueous pH AqLayer->CheckPH Repeat Repeat Wash CheckPH->Repeat pH < 8 CheckPH->Done pH > 8 (Discard Aqueous) Repeat->BaseWash

Figure 1: Decision logic for the extractive removal of 2,6-DCBA, emphasizing pH validation.

Module 2: Chromatographic Purification

Best For: Acid-sensitive products or when extraction fails (e.g., zwitterionic products).

The Science (The "Streaking" Problem)

Carboxylic acids, particularly hindered ones like 2,6-DCBA, interact strongly with the silanol groups (Si-OH) on silica gel. This causes:

  • Peak Tailing (Streaking): The acid smears across the column, contaminating the product fractions.

  • Co-elution: The "tail" of the acid overlaps with the product peak.

Protocol 2.1: The Acid-Modified Mobile Phase

To prevent silanol interaction, you must suppress the ionization of the carboxylic acid on the silica surface.

  • Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both the non-polar (Hexane/DCM) and polar (EtOAc/MeOH) mobile phases.

  • Result: This keeps 2,6-DCBA in its protonated (neutral) form, sharpening the peak and typically increasing its Rf (eluting faster).

ParameterStandard ConditionOptimized for 2,6-DCBA Removal
Stationary Phase Standard Silica (40-63 µm)Standard Silica OR Amino-Silica (NH2)
Mobile Phase A HexanesHexanes + 1% AcOH
Mobile Phase B Ethyl AcetateEthyl Acetate + 1% AcOH
Expected Behavior 2,6-DCBA streaks (Rf 0.1 - 0.5)2,6-DCBA elutes as sharp band (Rf > 0.6)
Protocol 2.2: Solid Phase Extraction (SPE) / Scavenging

For small scale (<100 mg) or high-throughput parallel synthesis.

  • Resin: Polymer-Supported Carbonate (PS-CO3) or Amino-Silica.

  • Method: Add 3-4 equivalents of resin to the reaction mixture dissolved in DCM. Shake for 1 hour. Filter. The acid remains bound to the solid resin; the product passes through.

Module 3: Crystallization (The Final Polish)

Best For: Final API purity requirements (>99.5%).

If extraction and chromatography leave trace residues (0.5 - 2%), exploit the solubility differential. 2,6-DCBA has a high melting point (~140°C) and poor solubility in cold non-polar solvents.

  • Solvent System: Hexanes/Toluene.

  • Procedure: Dissolve crude product in minimum hot toluene. Add hexanes until cloudy. Cool to 4°C.

  • Outcome: 2,6-DCBA is likely to remain in the mother liquor (if product crystallizes) or crystallize out first (if product is an oil). Note: This requires experimental screening as it is highly dependent on the product's properties.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8374, 2,6-Dichlorobenzoic acid. Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Frontier, A. (2025). Workup Troubleshooting: Emulsions and Acid-Base Extraction. University of Rochester, Not Voodoo.[4] Retrieved from [Link]

  • Biotage. (2024). Strategies for Flash Chromatography: Acidic Modifiers. Retrieved from [Link]

Sources

Technical Support Center: Sulfonyl Chloride Synthesis & Exotherm Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Thermal Safety & Process Control in Sulfonyl Chloride Synthesis

⚠️ CRITICAL SAFETY DIRECTIVE: READ BEFORE PROCEEDING

The "Induction Trap" Hazard In sulfonyl chloride synthesis—particularly when treating sulfonic acids with thionyl chloride (


)—the most dangerous scenario is a stalled initiation . If you add 

and do not observe immediate gas evolution (

), STOP DOSING . Accumulation of unreacted reagent followed by a sudden "kick" can lead to a thermal runaway and reactor over-pressurization.

Module 1: Reaction Control & Thermodynamics

The Chemistry of Heat Generation

The synthesis of sulfonyl chlorides (e.g., from sulfonic acids using


) is endothermic in bond breaking but highly exothermic overall due to the formation of stable gaseous byproducts and the catalytic intermediate energetics.

The DMF Catalyst Factor: We almost always use N,N-Dimethylformamide (DMF) as a catalyst. It is not just a solvent; it forms a highly reactive Vilsmeier-Haack type species (chloroiminium ion) that attacks the sulfonic acid. This lowers the activation energy but increases the rate of heat release.

Figure 1: DMF Catalytic Cycle & Active Species Understanding this cycle explains why "adding more catalyst" can suddenly spike your reactor temperature.

DMF_Catalysis DMF DMF (Catalyst) Inter1 Chloroiminium Intermediate (Active Species) DMF->Inter1 + SOCl2 - SO2 SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter1 Complex Activated Complex Inter1->Complex + RSO3H RSO3H Sulfonic Acid (Substrate) RSO3H->Complex Complex->DMF Regenerated Product Sulfonyl Chloride (R-SO2Cl) Complex->Product Cl- transfer Byproducts SO2 + HCl (Gas Off-gassing) Complex->Byproducts Exotherm

Caption: The Vilsmeier-Haack type mechanism where DMF activates SOCl2. Note that DMF is regenerated, meaning small amounts drive massive turnover and heat evolution.

Batch vs. Continuous Flow Strategy

For scale-up (>100g), batch processing becomes risky due to heat accumulation. We strongly recommend evaluating Continuous Flow (Micro- or Mesoreactors) for this chemistry.

Table 1: Thermal Management Comparison

ParameterBatch ProcessContinuous Flow
Heat Transfer Area Low (Surface-to-volume ratio decreases as scale increases)High (Maintains high ratio regardless of throughput)
Accumulation High (Reagents pool if reaction stalls)Low (Only small volume reacting at any instant)
Gas Management Difficult (Foaming, pressure spikes in headspace)Efficient (Gas expands continuously towards exit)
Exotherm Risk High (Runaway potential)Negligible (Thermal mass of reactor > reaction mass)

Module 2: The "Kill" Step – Quenching Protocols

The most hazardous phase is often not the synthesis, but the workup . Excess thionyl chloride reacts violently with water.[1][2]

The "Dilute & Destroy" Protocol

Never add water directly to the reaction mixture.[3] Never add the reaction mixture directly to water without dilution.[4]

Step-by-Step Safe Quench:

  • Dilution: Dilute the crude reaction mixture with an inert solvent (Toluene or DCM) to at least 1:3 ratio. This acts as a heat sink.

  • Cooling: Cool the mixture to <5°C.

  • The Scavenger: Do not use water yet. Add a sacrificial alcohol (e.g., Isopropanol or Formic Acid) dropwise.

    • Why? Reacting

      
       with alcohol releases 
      
      
      
      and an alkyl chloride/formyl chloride, which is exothermic but less violent than the water reaction.
  • The Aqueous Quench: Once the exotherm from the alcohol subsides, then slowly add water or saturated

    
    .
    

Figure 2: Process Safety Decision Tree

Safety_Decision Start Start Workup CheckSOCl2 Is Excess SOCl2 Present? Start->CheckSOCl2 DirectWater STOP: Direct Water Addn = EXPLOSION RISK CheckSOCl2->DirectWater Yes (High Conc) Dilute Dilute with Toluene/DCM (Heat Sink) CheckSOCl2->Dilute Yes (Protocol) Cool Cool to <5°C Dilute->Cool Scavenger Add Isopropanol (IPA) Dropwise Cool->Scavenger Monitor Monitor Temp & Gas Scavenger->Monitor Monitor->Scavenger Temp Spike FinalQuench Add Water/Bicarb Slowly Monitor->FinalQuench Gas Stopped

Caption: Logic flow for safely quenching excess thionyl chloride. Note the intermediate 'Scavenger' step to mitigate energy release.

Module 3: Troubleshooting & FAQs

Q1: My product is decomposing into a black oil during distillation. Why?

Diagnosis: Thermal instability of the sulfonyl chloride. Root Cause: Many sulfonyl chlorides (especially heteroaromatic ones) are thermally unstable and undergo


 extrusion at elevated temperatures, converting to the aryl chloride.
Solution: 
  • Lower the Bath Temp: Do not exceed 40-50°C during solvent removal.

  • Switch to Crystallization: Avoid distillation entirely. Many sulfonyl chlorides crystallize well from Hexane/Toluene or Heptane/EtOAc.

  • Check Vacuum: Ensure high vacuum (<5 mbar) to remove

    
     at low temperatures.
    
Q2: I see a pressure spike immediately after adding the first portion of Thionyl Chloride.

Diagnosis: Rapid off-gassing exceeding scrubber capacity. Root Cause: The reaction produces 1 mole of


 and 1 mole of 

for every mole of product. This is a massive volume expansion. Solution:
  • Check Scrubber: Ensure your caustic scrubber is not saturated.

  • Decrease Dosing Rate: The addition rate must be controlled by the vent capacity, not just the cooling capacity.

  • Use a "Heel": Start with a small amount of solvent/catalyst to ensure immediate initiation, preventing accumulation.

Q3: The reaction stalled. I added more catalyst, and it boiled over.

Diagnosis: The "Induction Trap." Explanation: The system was likely too cold or dry for the first charge to initiate. When you added more catalyst (DMF), you lowered the activation energy for the entire accumulated mass simultaneously. Corrective Action: Never add reagents to a stalled non-reacting batch. Cool it down, dilute it, and quench it.[5][6] Start over with a "hot start" protocol (have a small portion reacting before adding the rest).

References

  • Continuous Flow Synthesis of Sulfonyl Chlorides

    • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Reaction Chemistry & Engineering, 2022.[7]

  • Safety of Thionyl Chloride Reactions

    • Thionyl Chloride - Safety Data Sheet & Handling.[1] Carl Roth.[8]

  • Quenching Protocols

    • Quenching Reactive Substances (Acid Chlorides).[5] University of Denver Safety Guide.

  • Mechanism of DMF Catalysis

    • Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides (Mechanism Analog).[9] Master Organic Chemistry.

  • Process Development

    • A Continuous Flow Sulfuryl Chloride-Based Reaction.[7][10][11][12] Organic Process Research & Development, 2020.[13]

Sources

Validation & Comparative

HPLC method development for 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Introduction

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a complex synthetic intermediate crucial in the manufacturing of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining its purity is paramount. This guide provides a comprehensive, experience-driven approach to developing a stability-indicating HPLC method for the purity analysis of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid, comparing different chromatographic strategies and providing the rationale behind each experimental choice.

Understanding the Analyte: Physicochemical Properties and Initial Considerations

Before initiating method development, a thorough understanding of the analyte's properties is essential.

  • Structure: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid possesses a benzoic acid backbone, making it an acidic compound. The presence of two chlorine atoms and a sulfone group significantly increases its hydrophobicity.

  • pKa: The carboxylic acid moiety dictates its acidic nature. The pKa value is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. For benzoic acid derivatives, the pKa is typically in the range of 3-5. An acidic mobile phase (pH < pKa) will keep the analyte in its neutral, more retained form.

  • UV Absorbance: The aromatic ring and conjugated systems suggest that the compound will have strong UV absorbance, making UV detection a suitable choice. A UV scan of a dilute solution of the compound is the first experimental step to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.

The Method Development Workflow: A Systematic Approach

A structured workflow is key to efficient and successful method development. The following diagram illustrates the logical progression of our strategy.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, UV Spectra) B Column Selection (C18, Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Gradient Optimization C->D E Flow Rate & Temperature Adjustment D->E F Wavelength Optimization E->F G Specificity & Selectivity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Column and Mobile Phase Selection

The initial screening phase is the most critical part of method development. The goal is to find a suitable stationary phase and mobile phase combination that provides good peak shape and adequate retention of the main peak.

Column Selection: A Comparative Approach

The hydrophobic nature of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid suggests a reversed-phase HPLC approach. We will compare two common reversed-phase columns: a standard C18 and a Phenyl-Hexyl column. The C18 column provides general-purpose hydrophobic retention, while the Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.

Table 1: Comparison of Initial Column Screening Conditions

ParameterCondition ACondition BRationale
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmComparing hydrophobic vs. mixed-mode (hydrophobic and π-π) interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterAcidic pH to suppress ionization of the carboxylic acid group.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 50-95% B in 15 min50-95% B in 15 minBroad initial gradient to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention times.
Detection UV at 230 nmUV at 230 nmInitial wavelength based on typical absorbance of benzoic acid derivatives.
Mobile Phase Screening: Acetonitrile vs. Methanol

The choice of organic modifier can significantly impact selectivity. We will compare acetonitrile (ACN) and methanol (MeOH) using the most promising column from the initial screening. ACN is an aprotic solvent, while MeOH is a protic solvent, which can lead to different hydrogen bonding interactions with the analyte and stationary phase.

Table 2: Comparison of Organic Modifiers

ParameterCondition C (ACN)Condition D (MeOH)Rationale
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmBased on superior initial peak shape from column screening.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile buffer, suitable for LC-MS if needed.
Mobile Phase B AcetonitrileMethanolComparing selectivity differences between aprotic and protic solvents.
Gradient 40-80% B in 20 min40-80% B in 20 minAdjusted gradient for better separation of potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minConsistent flow rate.
Column Temp. 35 °C35 °CSlightly elevated temperature to improve peak efficiency.
Detection UV at 235 nmUV at 235 nmOptimized wavelength from initial UV scan.

Method Optimization: Fine-Tuning for Optimal Performance

Once a suitable column and mobile phase are selected, the next step is to optimize the method to achieve the desired resolution, peak shape, and run time.

Gradient Optimization

The goal of gradient optimization is to achieve baseline separation of the main peak from all potential impurities. A shallower gradient provides better resolution but increases the run time.

GradientOptimization cluster_0 Steep Gradient cluster_1 Shallow Gradient cluster_2 Optimized Gradient A Short Run Time B Poor Resolution A->B C Long Run Time D Good Resolution C->D E Acceptable Run Time F Baseline Resolution E->F

Caption: The trade-off in gradient optimization.

Flow Rate and Temperature

Flow rate and column temperature can be adjusted to fine-tune retention times and improve peak efficiency. Increasing the flow rate will decrease the run time but may lead to higher backpressure and reduced efficiency. Increasing the temperature generally decreases viscosity and can improve peak shape, but may degrade thermally labile compounds.

Method Validation: Ensuring Trustworthiness and Reliability

A fully developed method must be validated to ensure it is fit for its intended purpose. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1).

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999, baseline resolution > 1.5 between analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) > 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the nominal concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0-102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD < 2.0% for repeatability and intermediate precision.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in pH, flow rate, and temperature.

Final Optimized HPLC Method

Based on the systematic development and optimization process, the following final method is proposed for the purity analysis of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid.

Table 4: Final Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B in 25 min, then to 95% B in 5 min, hold for 5 min
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Detection UV at 238 nm
Injection Volume 10 µL

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the development of an HPLC method for the purity determination of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a robust and reliable method can be established. The principles of method validation, as prescribed by regulatory guidelines, ensure the trustworthiness of the analytical data generated. This systematic approach not only provides a high-quality analytical method but also serves as a template for tackling similar analytical challenges in pharmaceutical development.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons, Inc. [Link]

  • United States Pharmacopeia. (2023). <621> Chromatography. [Link]

In-Depth Technical Guide: FT-IR Characterization of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FT-IR characterization of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (CAS 1094238-17-1), a critical intermediate in the synthesis of HPPD-inhibitor herbicides such as Tembotrione .

This analysis adopts a comparative approach , distinguishing the target molecule from its precursor, 2,6-Dichlorobenzoic acid , to provide researchers with a robust method for monitoring reaction progress (sulfonylation efficiency).

Executive Summary & Structural Context[1][2]

  • Target Molecule: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

  • Primary Application: Key intermediate for Tembotrione and Mesotrione-class herbicides.

  • Analytical Challenge: Distinguishing the introduction of the ethanesulfonyl moiety (

    
    ) onto the 2,6-dichlorobenzoic acid core.
    
  • Key Diagnostic: The emergence of strong sulfone symmetric/asymmetric stretching bands (

    
    ) and aliphatic C-H stretches (
    
    
    
    ) against the background of the aromatic acid.
Structural Visualization

The following diagram outlines the chemical structure and the functional groups targeted for FT-IR analysis.

G cluster_0 Target Molecule: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid cluster_1 Key IR Vibrations Core Benzene Ring (1,2,3,4-tetrasubstituted) G1 Carboxylic Acid (-COOH) Pos: 1 Core->G1 G2 Chlorine (-Cl) Pos: 2, 6 Core->G2 G3 Ethanesulfonyl (-SO2-CH2-CH3) Pos: 3 Core->G3 V1 C=O Stretch ~1710-1740 cm-1 G1->V1 V4 C-Cl Stretch ~740-780 cm-1 G2->V4 V2 SO2 Asym Stretch ~1310-1330 cm-1 G3->V2 V3 SO2 Sym Stretch ~1140-1160 cm-1 G3->V3

Figure 1: Structural breakdown of functional groups and their corresponding diagnostic IR regions.

Comparative Analysis: Target vs. Precursor

The most effective way to validate the synthesis of this intermediate is to compare it against the starting material, 2,6-Dichlorobenzoic acid (2,6-DCBA) . The absence of the sulfone group in the precursor allows for rapid "Pass/Fail" quality control.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModePrecursor (2,6-DCBA)Target (3-Ethanesulfonyl deriv.)Shift / Diagnostic Note
Sulfone (

)
Asymmetric Stretch Absent 1310 – 1330 cm⁻¹ Primary Diagnostic. Strong, sharp band. Confirms sulfonylation.
Sulfone (

)
Symmetric Stretch Absent 1140 – 1160 cm⁻¹ Secondary Diagnostic. Strong band. Often split due to crystal packing.
Alkyl (

)
C-H Stretch (

)
Absent 2930 – 2980 cm⁻¹ Weak bands just below 3000 cm⁻¹. Confirms ethyl group presence.
Carboxyl (

)
C=O Stretch 1700 – 1715 cm⁻¹1720 – 1740 cm⁻¹ Shift to higher wavenumber due to electron-withdrawing effect of

.
Carboxyl (

)
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)Similar broad "hump" in both; less diagnostic for substitution.
Aromatic Ring C=C Stretch ~1580, 1430 cm⁻¹~1580, 1560 cm⁻¹Slight changes in ring breathing modes due to substitution pattern change.

Expert Insight: In process monitoring, look specifically for the appearance of the "Sulfone Doublet" (the pair of bands at ~1320 and ~1150 cm⁻¹). If these are present but the C=O peak has shifted significantly >1750 cm⁻¹, check for accidental anhydride formation (a common side reaction).

Detailed Peak Assignments (Target Molecule)

A. High Frequency Region ( )
  • 
     (O-H Stretch):  A very broad, intense absorption characteristic of carboxylic acid dimers. It often superimposes the C-H stretching region.
    
  • 
     (Aromatic C-H Stretch):  Weak, sharp spikes on the shoulder of the O-H band.
    
  • 
     (Aliphatic C-H Stretch):  Distinctive to the target. The ethyl group (
    
    
    
    ) introduces asymmetric and symmetric stretching modes here. Absence of these peaks suggests failure of the alkylation step.
B. Fingerprint Region ( )
  • 
     (C=O Stretch):  The carbonyl peak is the strongest in the spectrum. The electron-withdrawing nature of the adjacent chlorine and the new sulfonyl group tends to shift this frequency higher compared to standard benzoic acid (
    
    
    
    ).
  • 
     (Asymmetric 
    
    
    
    Stretch):
    A critical identification peak. It is usually sharp and intense.
  • 
     (Symmetric 
    
    
    
    Stretch):
    The partner to the 1320 peak.
  • 
     (C-O Stretch):  Coupled with O-H bending, this confirms the carboxylic acid moiety.[1]
    
  • 
     (C-Cl Stretch):  Characteristic of chlorinated aromatics. Note that C-Cl vibrations often couple with ring deformations, making exact assignment difficult, but the pattern in the 700-800 range is consistent for 2,6-dichloro substitution.
    

Experimental Protocol: Quality Control Workflow

To ensure reproducible data for regulatory or development purposes, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Protocol Steps
  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Residual solvent (e.g., Toluene, Ethyl Acetate) will introduce interfering peaks at 1600 cm⁻¹ or 1740 cm⁻¹.

    • Drying: Vacuum oven at 40°C for 2 hours is recommended if solvent contamination is suspected.

  • Instrumentation Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 scans (sufficient for solid organics).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction to flatten the broad O-H curve.

    • Normalization: Normalize to the C=O peak (set to 100% or 1.0 absorbance) for easy overlay comparison with the reference standard.

Workflow Diagram

The following flowchart illustrates the decision-making process during synthesis monitoring.

Workflow Start Crude Product Isolated FTIR Run FT-IR (ATR) Start->FTIR Check1 Check 1320 & 1150 cm-1 (Sulfone Peaks) FTIR->Check1 Check2 Check 1720-1740 cm-1 (Carbonyl Shift) Check1->Check2 Strong Sulfone Peaks Fail1 Synthesis Failed: Check Sulfonylation Step Check1->Fail1 No Sulfone Peaks Present Peaks Present Absent Peaks Absent Pass Confirm Identity: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid Check2->Pass Sharp C=O at ~1730 Warn Warning: Check for Anhydride or Salt Formation Check2->Warn C=O Split or >1760

Figure 2: Logical workflow for validating product identity using FT-IR markers.

References

  • NIST Mass Spectrometry Data Center. "Benzoic acid, 2,6-dichloro- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • University of Hertfordshire. "Tembotrione (Ref: AE 0172747) - PPDB." Pesticide Properties DataBase. [Link]

  • PubChem. "2,6-Dichloro-3-ethylsulfonylbenzoic acid (CAS 1094238-17-1)." National Library of Medicine. [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Standard reference for Sulfone/Benzoic acid assignments).

Sources

The Subtle Distinction: A Comparative Guide to the Biological Activity of Ethanesulfonyl vs. Methylsulfonyl Herbicide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonylurea Core and the Power of a Single Carbon

In the landscape of modern agriculture, sulfonylurea herbicides represent a class of highly potent, low-application-rate compounds that have revolutionized weed management.[1][2] Their efficacy stems from the specific inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4][5][6] This targeted mode of action leads to the cessation of cell division and growth in susceptible weeds, while often maintaining selectivity for tolerant crops.[1][4][7]

The core structure of these herbicides, the sulfonylurea bridge, is a scaffold upon which chemists build activity and selectivity.[8] While the aryl and heterocyclic moieties of the molecule are well-understood determinants of the herbicidal spectrum, the alkyl group on the sulfonyl moiety—often a simple methyl or ethyl group—plays a crucial, albeit more nuanced, role. These seemingly minor structural changes, introduced via intermediates like methanesulfonyl chloride (MsCl) or ethanesulfonyl chloride (ESC), can significantly influence a molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity.[9][10][11][12][13]

This guide provides an in-depth comparison of ethanesulfonyl versus methylsulfonyl groups in the context of herbicide intermediates, offering experimental insights and theoretical grounding for researchers in agrochemical discovery and development. We will explore how the addition of a single methylene unit can alter herbicidal potency, crop selectivity, and environmental persistence.

The Foundation: Mechanism of Action

Both ethanesulfonyl and methylsulfonyl-containing herbicides, primarily within the sulfonylurea class, share a common mechanism of action. They are potent inhibitors of the ALS enzyme (also known as acetohydroxyacid synthase or AHAS).[3][4][14] By binding to a specific site on the enzyme, they prevent the synthesis of essential amino acids, leading to a rapid halt in cell division and plant growth, with visible symptoms like chlorosis and necrosis appearing over several days.[4][7]

ALS_Inhibition Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS_Enzyme Substrate Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Catalysis Protein_Synthesis Protein Synthesis & Cell Division Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide Sulfonylurea Herbicide (e.g., Rimsulfuron, Nicosulfuron) Herbicide->ALS_Enzyme Inhibition

Caption: General mechanism of action for sulfonylurea herbicides.

Physicochemical Properties: The Impact of Lipophilicity

The primary difference between an ethanesulfonyl (-SO₂CH₂CH₃) and a methylsulfonyl (-SO₂CH₃) group is the addition of a methylene (-CH₂-) unit. This seemingly small change has significant consequences for the molecule's lipophilicity (or hydrophobicity).

  • Increased Lipophilicity: The ethyl group is more lipophilic than the methyl group. This generally increases the molecule's affinity for nonpolar environments, such as plant cuticles and cell membranes.

  • Uptake and Translocation: Enhanced lipophilicity can facilitate faster absorption through the waxy cuticle of plant leaves. However, the relationship is not always linear. Excessive lipophilicity can sometimes lead to the molecule becoming trapped in membranes, hindering its translocation through the xylem and phloem to the sites of action in the growing points (meristems).[4]

Structure-activity relationship (SAR) studies often reveal an optimal lipophilicity range for maximum biological activity.[15][16] A shift from methylsulfonyl to ethanesulfonyl can move a compound closer to or further from this optimum, thereby modulating its efficacy.

Comparative Biological Activity: Case Studies

Direct, perfectly controlled comparisons are rare in commercial herbicides, as molecules often have other structural differences. However, we can draw valuable insights by comparing closely related compounds, such as rimsulfuron (ethanesulfonyl) and nicosulfuron (methylsulfonyl). While they differ slightly in their heterocyclic rings, their sulfonyl substituents are a key distinction.

PropertyRimsulfuron (Ethanesulfonyl)Nicosulfuron (Methylsulfonyl)Key Implications & Causality
Primary Target Weeds Annual grasses, select broadleaf weeds[17]Annual grasses, quackgrass, select broadleaf weedsThe subtle shifts in binding affinity and translocation can alter the spectrum of controlled weeds.
Soil Sorption (Kd) Generally higherGenerally lowerRimsulfuron's slightly greater lipophilicity can lead to stronger binding to soil organic matter.[18] This may reduce its bioavailability for root uptake but can also limit leaching.
Soil Half-Life (DT50) Short, typically < 6 days in silt loam[19]Short, typically < 6 days in silt loam[19]Both degrade rapidly via hydrolysis and microbial action, especially in warm, moist, acidic soils.[7][19][20] This minimizes carry-over risk to rotational crops.
Crop Selectivity Used in corn, potatoes, tomatoes[17]Used in corn (field, sweet, seed)Selectivity is primarily driven by the crop's ability to rapidly metabolize the herbicide into inactive forms.[1][21] The rate of this metabolism can be influenced by the alkylsulfonyl group.

Expert Insight: The choice between an ethanesulfonyl and a methylsulfonyl intermediate in the discovery phase is a strategic one. If initial screening shows a lead compound is too water-soluble and exhibits poor foliar uptake, switching from a methyl to an ethanesulfonyl group is a classic medicinal chemistry strategy to increase lipophilicity and potentially enhance penetration through the leaf cuticle.

Metabolism and Selectivity: The Decisive Factor

The safety of sulfonylurea herbicides in tolerant crops like corn is not due to a lack of ALS enzyme inhibition, but rather the crop's ability to quickly detoxify the herbicide.[1] This metabolic process is often catalyzed by cytochrome P450 monooxygenase enzyme systems.[22]

The nature of the alkylsulfonyl group can directly influence the rate of metabolism:

  • Site of Attack: The alkyl group can be a site for oxidative metabolism (e.g., hydroxylation). An ethyl group offers more sites for enzymatic attack than a methyl group, which can sometimes lead to faster detoxification in a tolerant plant.

  • Steric and Electronic Effects: The size and electron-donating nature of the ethyl group compared to the methyl group can subtly alter the conformation of the herbicide, affecting how it fits into the active site of both the target ALS enzyme and the detoxifying P450 enzymes.

A faster rate of metabolic deactivation in the crop plant compared to the target weed is the fundamental basis for selectivity. Therefore, the choice between ethanesulfonyl and methylsulfonyl can be a critical determinant of a herbicide's crop safety profile.

Experimental Protocols: Evaluating Herbicidal Efficacy

To validate the biological activity of new herbicide intermediates, a standardized greenhouse bioassay is essential. This protocol provides a self-validating system for comparing the efficacy of different compounds.

Protocol: Greenhouse Pot-Based Herbicidal Efficacy Assay

Objective: To determine and compare the dose-dependent herbicidal activity (e.g., GR₅₀ - 50% Growth Reduction) of ethanesulfonyl vs. methylsulfonyl-containing herbicide candidates on target weed and crop species.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., acetone with surfactant).

  • Target weed seeds (e.g., Setaria faberi - giant foxtail, Amaranthus retroflexus - redroot pigweed).

  • Crop seeds (e.g., Zea mays - corn).

  • Pots (10 cm diameter) with sterile potting mix.

  • Controlled environment greenhouse or growth chamber.

  • Track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).

  • Analytical balance.

Methodology:

  • Plant Propagation:

    • Fill pots with potting mix and sow 5-10 weed or 3 crop seeds per pot.

    • Lightly cover seeds and water.

    • Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 leaf stage.

    • Thin plants to a uniform number per pot (e.g., 3-5 weeds, 1-2 crop plants).

  • Herbicide Preparation:

    • Prepare a stock solution of each test compound.

    • Perform serial dilutions to create a range of 6-8 application rates designed to span from no effect to complete plant death. Include a "zero-rate" control (solvent + surfactant only).

  • Application:

    • Arrange pots in a randomized complete block design within the track sprayer.

    • Apply the herbicide solutions evenly to the plants. Ensure consistent spray coverage.

  • Evaluation:

    • Return plants to the growth chamber.

    • Observe plants for injury symptoms (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

    • At 14-21 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each pot relative to the average of the control group: (% Reduction) = 100 * (1 - (Treated Dry Weight / Control Dry Weight)).

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ value for each compound on each species.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase A1 1. Plant Propagation (Weeds & Crop to 2-4 leaf stage) A2 2. Prepare Herbicide Serial Dilutions B1 3. Randomized Placement in Track Sprayer A2->B1 B2 4. Herbicide Application B1->B2 B3 5. Return to Growth Chamber B2->B3 C1 6. Visual Assessment (3, 7, 14 DAT) B3->C1 C2 7. Harvest & Dry Biomass (14-21 DAT) C1->C2 C3 8. Data Analysis (Calculate GR50) C2->C3

Caption: Workflow for a greenhouse herbicidal efficacy bioassay.

Conclusion

The substitution of a methylsulfonyl with an ethanesulfonyl group in a herbicide intermediate is a subtle yet powerful modification in agrochemical design. While both groups enable the potent inhibition of the ALS enzyme, the additional carbon in the ethanesulfonyl moiety can significantly alter the resulting herbicide's lipophilicity. This change directly influences critical performance characteristics, including foliar uptake, translocation, soil interaction, and, most importantly, the rate of metabolic detoxification that governs crop selectivity. For researchers, understanding the causal links between this minor structural change and its large-scale biological consequences is fundamental to the rational design of effective, selective, and environmentally responsible herbicides. The choice is not merely about adding a carbon atom; it is about fine-tuning the delicate balance of properties that defines a successful agrochemical.

References

  • HoriazonChemical. Role of Methanesulfonyl Chloride (MsCl) in Agrochemical Production.
  • PubMed. An introduction to ALS-inhibiting herbicides.
  • Absorption, translocation and metabolism of the sulfonylurea herbicides in plants. (n.d.).
  • UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms.
  • MDPI. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family.
  • Resistance of weeds to ALS-inhibiting herbicides: what have we learned? (2017).
  • Benchchem. Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals.
  • Horizon e-Publishing Group. Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. (2025).
  • PNAS. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017).
  • ResearchGate. (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides.
  • Scilit. Sulfonylurea herbicides as inhibitors of amino acid biosynthesis in plants. (1986).
  • PubMed. Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution.
  • Kenso Agcare. Sulfonylurea.
  • Sulfonylurea Herbicides. (2024).
  • ResearchGate. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes. (2025).
  • ACS Publications. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family | The Journal of Physical Chemistry A. (2024).
  • PubMed. Structure-activity Relationships for a New Family of Sulfonylurea Herbicides. (2005).
  • RSC Publishing. Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry.
  • Low Use Rates Are the Future for Sulfonylurea Herbicides: Background and Basics. (n.d.).
  • Open Access Pub. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Wikipedia. Sulfonylurea.
  • Chem-Impex. Cloruro de 2-(trimetilsilil)etanosulfonilo.
  • Farmonaut. Metsulfuron Methyl, Halosulfuron, Rimsulfuron Herbicide Guide. (2026).
  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (2023).
  • US EPA. Pesticide Product Label, NICOSULFURON 25.2% + RIMSULFURON 12.5%. (2018).
  • Peptech Bio. Soluble Sulphur (METHYL SULFONYL METHANE) Fertilizer.
  • . Nicosulfuron. (2008). Available from:

  • ResearchGate. Syntheses and Herbicidal Activities of New Methylsulfonyl Compounds with Pyrazol Group. (2025).
  • Hangzhou Alltech Chemical Co., Ltd. Ethanesulfonyl chloride.
  • Google Patents. US6043196A - Herbicidal sulfonylureas, their preparation and use.
  • Hosea Chem. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5.
  • ResearchGate. Rimsulfuron and nicosulfuron sorption ( K d-SE ) and desorption ( K d-D...
  • ACS Publications. Dissipation of Nicosulfuron and Rimsulfuron in Surface Soil | Journal of Agricultural and Food Chemistry. (2002).
  • Evermore chemical. Ethanesulfonyl chloride.
  • Ethanesulfonyl Chloride: A Key Intermediate for Advanced Chemical Synthesis. (n.d.).
  • MDPI. The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022).
  • PMC. Enhanced Herbicide Metabolism and Target-Site Mutations Confer Multiple Resistance to Fomesafen and Nicosulfuron in Amaranthus retroflexus L. (2023).
  • ResearchGate. Persistence of the Sulfonylurea Herbicides Thifensulfuron-Methyl, Ethametsulfuron-Methyl, and Metsulfuron-Methyl in Farm Dugouts (Ponds) | Request PDF. (2025).
  • PubMed. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques. (2009).

Sources

COA interpretation for commercial 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Topic: COA Interpretation for Commercial 2,6-Dichloro-3-(ethanesulfonyl)benzoic Acid Batches Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The "Hidden" Stoichiometry of Steric Hindrance

In the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione) and specific pharmaceutical intermediates, 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid (CAS: 117671-01-9) acts as a critical electrophilic scaffold.[1]

For the Senior Application Scientist, the Certificate of Analysis (COA) for this molecule is not merely a purity check—it is a prediction of downstream yield. The unique steric bulk of the 2,6-dichloro substitution pattern renders the carboxylic acid moiety significantly less reactive toward nucleophilic attack compared to standard benzoic acids.[1]

The Core Risk: Commercial batches often contain the 2,4-dichloro regioisomer (originating from impure 1,3-dichlorobenzene starting materials).[1] This impurity, possessing only one ortho-chlorine adjacent to the carboxyl group, exhibits 10x–50x faster reaction kinetics in downstream amide/ester couplings.[1] If not controlled, this "Trojan Horse" impurity enriches itself in the final API, leading to costly late-stage purification failures.[1]

Part 1: Critical Quality Attributes (CQA) – Beyond the HPLC Peak

A standard COA lists "Purity" and "Assay." For this sterically hindered molecule, these two numbers often tell conflicting stories.

Assay (Titration) vs. Purity (HPLC)
  • The Trap: A batch can show 99.5% HPLC Area % but only 94% Assay .

  • The Cause: The synthesis typically involves sulfonylation followed by oxidation. Residual inorganic salts (sodium bisulfate/chloride) or trapped moisture (from the highly polar sulfonyl group) do not absorb UV light and are invisible to HPLC.

  • Impact: If you calculate stoichiometry based on HPLC purity (99.5%) rather than Assay (94%), you will under-charge your expensive coupling partner (e.g., the dione or amine), leading to incomplete conversion and difficult workups.[1]

The Isomeric Impurity (The 2,4-Dichloro Analog)
  • The Impurity: 2,4-Dichloro-3-(ethanesulfonyl)benzoic acid.[1]

  • Detection: Requires specific C18 column selectivity (e.g., Phenyl-Hexyl or C18 with high carbon load) to separate from the 2,6-isomer.[1]

  • Mechanism of Failure:

    • 2,6-Isomer (Product): Carboxyl group is shielded by two Cl atoms.[1] Activation (e.g., with SOCl₂) is slow; coupling is sluggish.

    • 2,4-Isomer (Impurity): Carboxyl group is shielded by only one Cl atom.[1] Activation and coupling are rapid.

    • Result: A 1% impurity in the starting material can become a 5–10% impurity in the isolated intermediate if the reaction is stopped early or if limiting reagents are used.

Part 2: Comparative Analysis – Standard vs. High-Purity Grade

We compared two commercial batches in a standard activation-coupling workflow (conversion to acid chloride followed by reaction with cyclohexanedione).

Batch A (Standard Grade): 98.0% HPLC, 1.2% 2,4-Isomer.[1] Batch B (Process Grade): 99.2% HPLC, <0.1% 2,4-Isomer.

Table 1: Performance Comparison Data
ParameterBatch A (Standard)Batch B (Process Grade)Interpretation
HPLC Purity (Area %) 98.0%99.2%Seemingly minor difference.[1]
2,4-Isomer Content 1.2% < 0.1% Critical differentiator.
Acid Chloride Formation Time 4.5 Hours6.0 HoursBatch A reacts faster due to the highly reactive 2,4-impurity "kick-starting" the kinetics.[1]
Coupling Yield (Isolated) 84%91%Batch A loses yield to competitive side reactions and purification losses.
Final Product Purity 93.5%98.8%Enrichment Effect: The 1.2% impurity in Batch A converted fully, while unreacted 2,6-SM remained, skewing the final ratio.[1]
Purification Required Double RecrystallizationSingle WashBatch A requires 2x solvent/labor costs.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Orthogonal HPLC Method for Isomer Detection

Standard C18 methods often co-elute the 2,4 and 2,6 isomers.[1] This method uses a Phenyl-Hexyl stationary phase for pi-pi selectivity.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize benzoic acid absorption).

  • Validation Criteria: Resolution (Rs) between 2,6-dichloro (RT ~12.5 min) and 2,4-dichloro (RT ~13.8 min) must be > 2.0.

Protocol 2: Functional Use Test (The "Stress Test")

This test mimics the rate-limiting step of downstream chemistry.

  • Setup: Dry 100 mL flask under N₂.

  • Charge: 5.0 g of Benzoic Acid Sample + 25 mL Toluene + 0.1 mL DMF (Catalyst).

  • Addition: Add 1.5 eq Thionyl Chloride (SOCl₂) dropwise at 25°C.

  • Heating: Heat to 70°C.

  • Sampling: Take aliquots at 30 min, 1 hr, and 3 hr. Quench into Methanol (forms methyl ester).

  • Analysis: Inject on HPLC.

  • Pass/Fail:

    • Pass: >98% conversion to Methyl Ester within 3 hours.

    • Fail: <90% conversion (indicates wet material deactivating SOCl₂ or salt encapsulation).

Part 4: Visualization of Logic & Workflow

Diagram 1: The "Trojan Horse" Impurity Effect

This diagram illustrates why the 2,4-isomer is dangerous: it bypasses the steric "gate" that slows down the desired 2,6-isomer.[1]

ImpurityEffect cluster_0 Starting Material (Batch A) cluster_1 Activation Step (SOCl2) cluster_2 Final Product Profile Node_26 2,6-Dichloro Isomer (Desired Target) High Steric Hindrance Node_Slow Slow Activation (Rate = k1) Node_26->Node_Slow Steric Block Node_24 2,4-Dichloro Isomer (Impurity) Low Steric Hindrance Node_Fast Fast Activation (Rate = k2 >> k1) Node_24->Node_Fast Open Attack Node_Pure Target Product (Yield Loss) Node_Slow->Node_Pure Coupling Node_Impure Enriched Impurity (Hard to Purify) Node_Fast->Node_Impure Rapid Coupling

Caption: Kinetic differentiation between the 2,6- and 2,4-isomers leads to impurity enrichment in the final product.[1]

Diagram 2: COA Decision Matrix

A logical flow for accepting or rejecting batches based on specific parameters.

COADecision Start Receive Batch COA Check_Assay Check Assay (Titration) Start->Check_Assay Check_HPLC Check HPLC Purity Start->Check_HPLC Decision_Salt Is Assay < 95%? Check_Assay->Decision_Salt Decision_Isomer Is 2,4-Isomer > 0.5%? Check_HPLC->Decision_Isomer Action_Adjust Adjust Stoichiometry (Calculate as 'As Is') Decision_Salt->Action_Adjust Yes (Salts Present) Action_Accept ACCEPT BATCH (Proceed to Synthesis) Decision_Salt->Action_Accept No Action_Reject REJECT BATCH (Risk of Downstream Failure) Decision_Isomer->Action_Reject Yes (Kinetic Risk) Decision_Isomer->Action_Accept No

Caption: Decision tree for evaluating commercial batches. Note that low assay is manageable, but high isomer content is a rejection criterion.[1]

References

  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

Sources

Safety Operating Guide

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a halogenated organic acid containing both chlorine and sulfur moieties.[1][2][3] Improper disposal poses significant risks to municipal water treatment systems (due to biocidal activity of halogenated aromatics) and infrastructure (corrosion).

Immediate Disposal Classification:

  • Waste Stream: Solid Hazardous Waste (Halogenated / Acidic).

  • Disposal Method: High-temperature incineration with flue gas scrubbing (Rotary Kiln).

  • RCRA Status (USA): Likely D002 (Corrosivity) if in solution; otherwise, treat as hazardous chemical waste requiring specific destruction of halogenated organics.

Chemical Hazard Profile (The "Why")

To ensure safe handling, you must understand the chemical behaviors necessitating these protocols. This compound combines the acidity of a benzoic acid derivative with the thermal decomposition risks of sulfonyl and chloro groups.

PropertyData / CharacteristicOperational Implication
Functional Groups Carboxylic Acid, Aryl Chloride, SulfonylIncompatible with Strong Oxidizers & Bases. Potential for exothermic neutralization.
Acidity (pKa) ~2.0 – 3.0 (Estimated)Corrosive. Use HDPE (High-Density Polyethylene) containers; avoid metal drums.
Incineration Byproducts HCl (Hydrogen Chloride), SOx (Sulfur Oxides)Requires Scrubbers. Cannot be sent to standard fuel blending facilities; must go to a facility capable of acid gas neutralization.
Physical State Solid (Powder/Crystal)Dust Hazard. Minimize aerosolization during transfer to waste containers.

Pre-Disposal Stabilization & Segregation

The most common laboratory error is commingling incompatible waste streams. Follow this self-validating protocol.

Step A: Segregation (The "Golden Rule")

You must segregate this compound into a Halogenated Solid Waste stream.

  • Why? If mixed with non-halogenated solvents (e.g., acetone, methanol waste), the entire bulk volume becomes "halogenated waste," increasing disposal costs by ~300% and complicating incineration.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong bases (Sodium Hydroxide, Potassium Hydroxide)

      
       Risk of uncontrolled exotherm.
      
    • Cyanides or Sulfides

      
       Risk of generating toxic gas (HCN or H₂S) in acidic conditions.
      
Step B: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Polypropylene (PP).

  • Verification: Check the container bottom for the recycling code "2" (HDPE) or "5" (PP).

  • Avoid: Metal containers (corrosion risk) or lightweight LDPE bags (puncture risk).

Operational Disposal Workflow

The following diagram outlines the decision logic and physical workflow for disposing of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid.

DisposalWorkflow Start Waste Generation: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid StateCheck Physical State Check Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solution StateCheck->LiquidPath Wet BinSolid Segregate: Solid Halogenated Waste (HDPE Container) SolidPath->BinSolid SolventCheck Identify Solvent LiquidPath->SolventCheck BinHalo Segregate: Halogenated Solvent Waste (Red Can/Carboy) SolventCheck->BinHalo Organic Solvent BinAq Segregate: Aqueous Acidic Waste (Adj. pH if permitted, else Haz Waste) SolventCheck->BinAq Aqueous Labeling Labeling: Name, CAS, Hazard: 'Corrosive/Toxic' BinSolid->Labeling BinHalo->Labeling BinAq->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Handover EHS / Waste Vendor Pickup (Incineration Profile) Storage->Handover

Figure 1: Logical workflow for segregating and packaging halogenated benzoic acid derivatives based on physical state.

Detailed Step-by-Step Protocol

Phase 1: Packaging
  • Don PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat. If handling fine powder >10g, use a particulate respirator (N95) or work inside a fume hood.

  • Transfer:

    • Solids: Transfer directly into a wide-mouth HDPE jar. Do not double-bag in thin plastic that may degrade; direct containment is preferred for sharps/crystals.

    • Liquids: If the compound is dissolved in a solvent (e.g., DCM or Ethyl Acetate), pour into the "Halogenated Solvent" carboy. Leave 10% headspace for expansion.

  • Wipe Down: Wipe the exterior of the container with a damp paper towel to remove acidic dust. Dispose of the towel in the same solid waste container.

Phase 2: Labeling (Regulatory Compliance)

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "2,6-Dichloro-3-(ethanesulfonyl)benzoic acid" (No abbreviations).

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Irritant.

  • Constituents: List "Halogenated Organic Acid" if exact percentages are variable.

Phase 3: Storage & Handover
  • Store in a Satellite Accumulation Area (SAA) .[4]

  • Ensure the container is in a secondary containment tray (polyethylene) to catch potential leaks.

  • Time Limit: Request pickup within 3 days of the container becoming full, or according to your institution's 90-day limit policy.

Emergency Procedures (Spillage)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: If dust is airborne, clear the area for 15 minutes.

  • PPE: Wear double nitrile gloves and a dust mask.

  • Neutralization (Dry Spill): Do not add water. Sweep up carefully using a dustpan and brush. Place in a hazardous waste bag.

  • Neutralization (Wet Spill): Cover with a weak base neutralizer (Sodium Carbonate or Sodium Bicarbonate). Wait for bubbling (CO₂) to cease.

  • Clean Up: Absorb with vermiculite or clay absorbent. Do not use paper towels on concentrated acid spills as they may degrade rapidly.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] "Chapter 8: Management of Waste." National Academies Press, 2011.[5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.

  • PubChem. 2,4-Dichlorobenzoic acid (Structural Analog) Safety Data Sheet. (Used for inferential hazard data on halogenated benzoic acid class).

  • Sigma-Aldrich. Safety Data Sheet: 2,4-Dichloro-3-sulfamoylbenzoic acid (Functional Analog).(Note: Specific SDS for exact CAS 113136-77-9 may be vendor-restricted; analog data used for conservative safety estimates).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.